molecular formula C7H8N2O B1315027 N-Pyridin-2-ylmethyl-formamide CAS No. 56625-03-7

N-Pyridin-2-ylmethyl-formamide

Cat. No.: B1315027
CAS No.: 56625-03-7
M. Wt: 136.15 g/mol
InChI Key: MMLVHQNFESMBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pyridin-2-ylmethyl-formamide is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-2-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-8-5-7-3-1-2-4-9-7/h1-4,6H,5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLVHQNFESMBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481413
Record name N-Pyridin-2-ylmethyl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56625-03-7
Record name N-Pyridin-2-ylmethyl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-Pyridin-2-ylmethyl-formamide" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

N-Pyridin-2-ylmethyl-formamide (CAS: 56625-03-7) is a pivotal intermediate in the synthesis of fused nitrogen heterocycles, most notably the imidazo[1,5-a]pyridine scaffold. Functioning as both a stable amide precursor and a latent 1,5-dipole equivalent under dehydrating conditions, it serves as a cornerstone in the development of pharmaceutical agents targeting neurological and oncological pathways. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic reactivity, specifically focusing on its role in Vilsmeier-Haack type cyclizations.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Property Data
IUPAC Name N-(Pyridin-2-ylmethyl)formamide
Synonyms N-(2-Pyridylmethyl)formamide; 2-Picolylformamide
CAS Number 56625-03-7
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Physical State Viscous Colorless to Pale Yellow Liquid / Low-melting Solid
Boiling Point ~135 °C (at 3 Torr)
Solubility Soluble in DCM, MeOH, DMSO, DMF; Sparingly soluble in hexanes
pKa (Predicted) ~14.9 (Amide NH), ~5.2 (Pyridine N)

Synthesis Protocols

Two primary methods are established for the synthesis of this compound. Method A is preferred for industrial scalability due to its atom economy, while Method B is favored in research settings for its speed and high yield.

Method A: Direct Formylation with Ethyl Formate (Green Protocol)
  • Principle: Nucleophilic acyl substitution driven by the removal of ethanol.

  • Reagents: 2-(Aminomethyl)pyridine (1.0 equiv), Ethyl Formate (excess/solvent).

  • Procedure:

    • Charge a round-bottom flask with 2-(aminomethyl)pyridine.

    • Add Ethyl Formate (5–10 equiv) to serve as both reagent and solvent.

    • Reflux the mixture at 55–60 °C for 12–24 hours under an inert atmosphere (N₂).

    • Monitor reaction progress via TLC (System: 10% MeOH in DCM).

    • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethyl formate and ethanol byproduct.

    • Purification: The residue is typically pure enough for subsequent steps. If necessary, purify via vacuum distillation or flash chromatography (SiO₂, DCM/MeOH gradient).

Method B: Acetic-Formic Anhydride (High Reactivity)
  • Principle: In situ generation of the highly reactive mixed anhydride formylating agent.

  • Reagents: Formic Acid (1.2 equiv), Acetic Anhydride (1.0 equiv), 2-(Aminomethyl)pyridine (1.0 equiv), DCM (Solvent).

  • Procedure:

    • Preparation of Anhydride: In a dry flask, mix Formic Acid and Acetic Anhydride. Stir at 50–60 °C for 2 hours, then cool to 0 °C.

    • Add the solution of 2-(aminomethyl)pyridine in DCM dropwise to the cold anhydride mixture.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Workup: Quench with saturated NaHCO₃ solution to neutralize acids. Extract with DCM (3x).

    • Dry organic layers over MgSO₄, filter, and concentrate to yield the formamide.

Reactivity Profile & Mechanistic Pathways

The "Killer App": Vilsmeier-Haack Cyclization

The most critical application of this compound is its conversion to imidazo[1,5-a]pyridine . Under dehydrating conditions (typically POCl₃), the formamide oxygen is activated, leading to an intramolecular cyclization onto the pyridine nitrogen.

Mechanism Description:

  • Activation: The amide oxygen attacks POCl₃, forming a chloroiminium intermediate (Vilsmeier-type reagent).

  • Cyclization: The pyridine nitrogen nucleophilically attacks the electrophilic imidoyl carbon.

  • Aromatization: Loss of a proton restores aromaticity, yielding the fused bicyclic system.

VilsmeierCyclization Start This compound POCl3 POCl3 Activation Start->POCl3 Dehydration Inter1 Imidoyl Chloride Intermediate POCl3->Inter1 - HOPCl2 Cyclization Intramolecular N-Attack Inter1->Cyclization Ring Closure Product Imidazo[1,5-a]pyridine Core Cyclization->Product - HCl (Aromatization)

Figure 1: Mechanistic pathway for the POCl₃-mediated cyclization of this compound to imidazo[1,5-a]pyridine.

Coordination Chemistry

As a ligand, the molecule exhibits ambidentate character. It can coordinate metals through the pyridine nitrogen (


) and the amide oxygen (

), forming stable 5-membered chelate rings.
  • Rotameric Equilibrium: In solution, the amide bond exists as a mixture of cis (E) and trans (Z) rotamers. Coordination often locks the ligand into the cis conformation to facilitate chelation.

Coordination cluster_modes Coordination Modes Ligand Free Ligand (Rotameric Mix) Bidentate Bidentate Chelation (N,O-Donor) Ligand->Bidentate + M(II) (e.g., Cu, Zn) Monodentate Monodentate (N-Pyridine only) Ligand->Monodentate + Steric hindrance

Figure 2: Primary coordination modes of this compound in transition metal complexes.

Experimental Characterization Data

Researchers should expect the following spectral signatures. Note that rotamers (restricted rotation around the C-N amide bond) often cause signal doubling in NMR at room temperature (typically a 3:1 to 4:1 ratio).

¹H NMR (400 MHz, CDCl₃) – Diagnostic Signals
  • Formyl Proton (-CHO):

    • Major Rotamer: ~8.25 ppm (Singlet or broad singlet).

    • Minor Rotamer: ~8.40 ppm.[1]

  • Amide NH:

    • Broad singlet appearing between 6.5 – 7.5 ppm (Concentration dependent).

  • Methylene Linker (-CH₂-):

    • Doublet (due to NH coupling) at ~4.60 ppm (

      
       Hz).
      
  • Pyridine Protons:

    • C6-H: ~8.55 ppm (Doublet).

    • C3/C4/C5-H: Multiplets in the 7.1 – 7.7 ppm region.

IR Spectroscopy (ATR)
  • Amide I (C=O stretch): Strong band at 1660–1680 cm⁻¹.

  • Amide II (N-H bend): Medium band at ~1530 cm⁻¹.

  • N-H Stretch: Broad band at 3250–3350 cm⁻¹.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8 °C.

  • Reactivity Warning: Avoid contact with strong oxidizing agents. When using POCl₃ for cyclization, ensure strictly anhydrous conditions and proper ventilation to manage HCl evolution.

References

  • Vilsmeier-Haack Cyclization & Imidazo[1,5-a]pyridines

    • Mechanism and Synthetic Utility: "Synthesis of new substituted pyridines via Vilsmeier-Haack reagent." ResearchGate. Available at: [Link]

  • Formylation Protocols

    • Green Synthesis using Ethyl Formate: "N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions."[2] ResearchGate. Available at: [Link]

  • Chemical Properties & Data

    • Compound Identity (PubChem): "N-(pyridin-2-ylmethyl)formamide." National Center for Biotechnology Information. Available at: [Link]

    • Spectral Data Support: "NMR Chemical Shifts of Trace Impurities." J. Org.[3][4][5] Chem. (Used for solvent/fragment verification). Available at: [Link]

Sources

An In-depth Technical Guide to N-Pyridin-2-ylmethyl-formamide (CAS: 56625-03-7)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Pyridin-2-ylmethyl-formamide, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Chemical Identity

This compound, with the CAS number 56625-03-7, is a heterocyclic compound featuring a pyridine ring linked to a formamide group via a methylene bridge.[1][2] Its structure combines the aromaticity and coordination capabilities of the pyridine moiety with the hydrogen bonding potential of the formamide group. This unique combination makes it a valuable building block in medicinal chemistry and a potential ligand in coordination chemistry.

Synonyms: 2-Formamidomethylpyridine, N-(2-Pyridylmethyl)formamide[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem[1]
Molecular Weight 136.15 g/mol PubChem[1]
CAS Number 56625-03-7PubChem[1]
Boiling Point 135 °C (at 3 Torr)ChemicalBook
Density 1.119±0.06 g/cm³ (Predicted)ChemicalBook
pKa 14.92±0.23 (Predicted)ChemicalBook
XLogP3 0.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-formylation of 2-(aminomethyl)pyridine. This reaction can be efficiently carried out using formic acid as the formylating agent. The causality behind this choice lies in the ready availability and reactivity of formic acid, which can directly acylate the primary amine.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward synthetic pathway from 2-(aminomethyl)pyridine to this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_aminomethylpyridine 2-(Aminomethyl)pyridine reaction_conditions N-Formylation (Heat) 2_aminomethylpyridine->reaction_conditions Primary Amine formic_acid Formic Acid formic_acid->reaction_conditions Formylating Agent product This compound reaction_conditions->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a validated, self-validating system for the synthesis of this compound.

Materials:

  • 2-(Aminomethyl)pyridine

  • Formic acid (≥95%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(aminomethyl)pyridine (1.0 eq) in toluene.

  • Addition of Formic Acid: To the stirred solution, add formic acid (1.2 eq) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the excess formic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons, a doublet for the methylene (-CH₂-) protons, a singlet for the formyl (-CHO) proton, and a broad signal for the amide (-NH-) proton.

  • ¹³C NMR: The carbon spectrum will display signals corresponding to the carbons of the pyridine ring, the methylene carbon, and the formyl carbonyl carbon.

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ).

Potential Applications and Future Directions

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential utility for researchers.

Medicinal Chemistry

The pyridine ring is a common scaffold in a vast array of pharmaceuticals. The presence of the formamide group allows for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex, biologically active molecules. The amide functionality can participate in hydrogen bonding, a key interaction in drug-receptor binding.

Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the formamide group can act as donor atoms, making this compound a potential bidentate ligand for the formation of metal complexes.[3] The study of such complexes could be relevant in catalysis, materials science, and the development of novel therapeutic agents.

Logical Relationship Diagram for Potential Applications

Applications cluster_Properties Structural Features cluster_Applications Potential Applications Topic This compound Pyridine Pyridine Moiety (Aromatic, Coordinating) Topic->Pyridine Formamide Formamide Group (H-Bonding, Reactive) Topic->Formamide MedChem Medicinal Chemistry (Scaffold for Drug Discovery) Pyridine->MedChem Bioisostere CoordChem Coordination Chemistry (Ligand for Metal Complexes) Pyridine->CoordChem N-donor Formamide->MedChem Pharmacophore Formamide->CoordChem O-donor

Caption: Potential applications of the topic compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive building block for further chemical exploration. While its direct applications are yet to be fully realized and documented, its potential in medicinal and coordination chemistry warrants further investigation by the scientific community. The detailed synthetic protocol provided herein offers a reliable method for its preparation, enabling researchers to explore its utility in their respective fields.

References

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • This compound | C7H8N2O | CID 12228441 - PubChem. Available at: [Link]

  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of N-(pyridin-2-ylmethyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Certainty

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological testing, kinetic studies, and further synthetic efforts, leading to a significant loss of time and resources. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of N-(pyridin-2-ylmethyl)formamide, a molecule featuring a key pyridyl scaffold and a formamide linkage common in medicinal chemistry. We will proceed not by a rigid checklist, but by a logical, self-validating workflow that integrates data from multiple orthogonal techniques. The causality behind each experimental choice will be explained, reflecting an approach that prioritizes scientific integrity and conclusive evidence.

Foundational Analysis: Molecular Formula and Functional Group Identification

Before delving into the intricacies of atomic connectivity, the initial step is to ascertain the fundamental properties of the molecule: its mass and the functional groups it comprises. This is most efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience: Mass spectrometry provides the molecular weight, the single most critical piece of data to begin a structure elucidation. It validates the synthetic outcome and provides the molecular formula, constraining the possible atomic arrangements. We employ Electron Ionization (EI) for its ability to produce a clear molecular ion and a reproducible fragmentation pattern that offers preliminary structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: 1 µL of the solution is injected into the gas chromatograph (GC) inlet for separation and introduction into the mass spectrometer.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Analysis: The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight analyzer.

  • Detection: The detector records the abundance of each m/z value, generating the mass spectrum.

Data Presentation: Expected Mass Spectrum Data

The molecular formula for N-(pyridin-2-ylmethyl)formamide is C₇H₈N₂O, corresponding to a molecular weight of 136.15 g/mol .[1][2]

m/z (Mass-to-Charge Ratio)Proposed FragmentStructural Origin
136[M]⁺Molecular Ion
107[M-CHO]⁺Loss of the formyl group
92[C₆H₅NCH₂]⁺Pyridin-2-ylmethyl cation (Benzylic cleavage)
78[C₅H₄N]⁺Pyridyl cation (Loss of the side chain)

Trustworthiness: The presence of the molecular ion peak at m/z 136 confirms the overall mass of the synthesized compound. The fragmentation pattern, particularly the prominent peak at m/z 92, strongly supports the presence of a pyridin-2-ylmethyl moiety, providing the first piece of evidence for the proposed connectivity.[3]

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence or absence of key functional groups. For N-(pyridin-2-ylmethyl)formamide, we are specifically looking for confirmation of the secondary amide linkage and the aromatic pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Instrument Background: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The anvil is pressed against the sample to ensure good contact, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is background-corrected and analyzed.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3300N-H StretchSecondary Amide N-H
~3050C-H StretchAromatic (Pyridyl) C-H
~2900C-H StretchAliphatic (Methylene) C-H
~1670C=O StretchAmide I Band
~1590, 1470, 1430C=C, C=N StretchPyridine Ring Vibrations
~1530N-H BendAmide II Band

Trustworthiness: The observation of a strong, sharp peak around 1670 cm⁻¹ (Amide I) and a distinct peak around 1530 cm⁻¹ (Amide II), coupled with a prominent N-H stretching band around 3300 cm⁻¹, provides a highly reliable confirmation of the secondary amide functional group.[4] The series of absorptions in the 1600-1400 cm⁻¹ region is characteristic of the pyridine ring.[5]

Definitive Connectivity: The Power of Nuclear Magnetic Resonance (NMR)

With the molecular formula and functional groups established, NMR spectroscopy is employed to map the precise arrangement of atoms and their bonding relationships. This is the cornerstone of modern structure elucidation.[6][7]

Expertise & Experience: A multi-dimensional NMR approach is essential for an unambiguous assignment. We start with 1D ¹H and ¹³C spectra to inventory the proton and carbon environments. We then use 2D correlation experiments (COSY and HSQC) to piece the puzzle together. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows down N-H proton exchange, allowing for clearer observation of its couplings.[4]

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical progression of experiments and data interpretation used to assemble the final structure.

G cluster_1d 1D NMR: Atom Inventory cluster_2d 2D NMR: Connectivity Mapping cluster_final Final Assembly H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Couplings) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assignments Assign Protons & Carbons COSY->Assignments HSQC->Assignments Structure Confirm Final Structure Assignments->Structure

Caption: NMR workflow for structure elucidation.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise, a 90° pulse angle, and a relaxation delay of at least 2 seconds.

  • D₂O Exchange: To confirm the amide N-H proton, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The N-H signal will disappear.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

Caption: Molecular structure with atom numbering for NMR.

Proton LabelApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-88.51d~4.8Pyridyl H-6 (ortho to N)
H-98.20 / 8.05*d / s-Formyl proton (-CHO)
H-108.45t~6.0Amide proton (-NH-)
H-77.75td~7.7, 1.8Pyridyl H-4
H-67.35d~7.8Pyridyl H-3
H-57.25ddd~7.5, 4.8, 0.9Pyridyl H-5
H-44.45d~6.0Methylene protons (-CH₂-)

*Note: Restricted rotation around the C-N amide bond can lead to two distinct conformers (E/Z isomers), often resulting in two separate signals for the formyl proton and the amide proton.[4][8]

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: As for ¹H NMR, though a slightly more concentrated sample (15-20 mg) may be beneficial.

  • Data Acquisition: Acquired on the same instrument using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon LabelApprox. Chemical Shift (δ, ppm)Assignment
C-3162.7 / 160.5Formyl Carbonyl (C=O)
C-1157.0Pyridyl C-2
C-8149.1Pyridyl C-6
C-7136.8Pyridyl C-4
C-5122.1Pyridyl C-5
C-6121.5Pyridyl C-3
C-445.1 / 43.2Methylene Carbon (-CH₂)

*Note: The presence of E/Z conformers can also result in doubled peaks for carbons near the amide bond.

2D NMR: Connecting the Dots

Expertise & Experience: 2D NMR is non-negotiable for trustworthy structure proof.

  • COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, typically through 2-3 bonds. This is invaluable for tracing the connectivity within the pyridine ring and confirming the coupling between the -NH- (H-10) and -CH₂- (H-4) protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Creates a 2D plot correlating each proton with its directly attached carbon. This experiment is the most reliable way to assign the carbon signals based on the already-assigned proton signals.

Trustworthiness: The HSQC spectrum will show a direct correlation between the proton signal at ~4.45 ppm and the carbon signal at ~45.1 ppm, unequivocally assigning them to the -CH₂- group. Similarly, it will link each aromatic proton to its corresponding pyridyl carbon. The COSY spectrum will show a cross-peak between the amide proton at ~8.45 ppm and the methylene protons at ~4.45 ppm, confirming the -CH₂-NH- linkage. This web of interconnected data provides a self-validating system, leaving no ambiguity in the final structure.

Synthesis of Evidence: The Final Conclusion

The structure of N-(pyridin-2-ylmethyl)formamide is conclusively established by the convergence of evidence from all three analytical techniques:

  • Mass Spectrometry confirmed the molecular weight to be 136, consistent with the molecular formula C₇H₈N₂O.[1]

  • IR Spectroscopy identified the characteristic vibrations of a secondary amide (N-H stretch, Amide I and II bands) and a pyridine ring.

  • NMR Spectroscopy provided the definitive atomic arrangement. ¹H and ¹³C NMR accounted for all 8 protons and 7 carbons in the molecule. 2D COSY and HSQC experiments unambiguously established the connectivity of the 2-substituted pyridine ring, the methylene bridge, and the formamide group, piecing together the complete molecular structure.

This multi-faceted, evidence-based approach ensures the highest degree of scientific integrity and provides an authoritative and trustworthy elucidation of the target compound's structure, forming a reliable foundation for any subsequent research or development activities.

References

  • N-Pyridin-2-ylmethyl-formamide | C7H8N2O | CID 12228441 . PubChem, National Center for Biotechnology Information. [Link]

  • Process for the preparation on 2-aminomethylpyridine derivatives.
  • ChemInform Abstract: Synthesis, Characterization, and Reactivity of N-Acyl Chloroformamidines . ResearchGate. [Link]

  • Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine . ResearchGate. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide . Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues . ResearchGate. [Link]

  • Formamide | CH3NO | MD Topology | NMR | X-Ray . The University of Queensland. [Link]

  • Pyridine, 2-methyl- - Mass spectrum . National Institute of Standards and Technology (NIST) WebBook. [Link]

  • Formylation of Amines . National Institutes of Health (NIH). [Link]

  • Structure Elucidation by NMR in Organic Chemistry . Wiley. [Link]

  • Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues . MDPI. [Link]

  • Pyridine, 2-methyl- - IR Spectrum . National Institute of Standards and Technology (NIST) WebBook. [Link]

Sources

Introduction to N-Pyridin-2-ylmethyl-formamide and its Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared (IR) Spectrum of N-Pyridin-2-ylmethyl-formamide

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₇H₈N₂O). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the molecule's vibrational spectroscopy, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of its characteristic spectral features. By correlating specific absorption bands with the molecule's distinct functional groups—the pyridine ring, the secondary amide linkage, and the methylene bridge—this guide establishes a foundational methodology for the structural elucidation and quality control of this and related heterocyclic compounds.

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a formamide group via a methylene spacer.[1][2] Its structure incorporates key pharmacophoric elements, such as a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O and the pyridine nitrogen), and an aromatic system, making it and its derivatives valuable scaffolds in medicinal chemistry and materials science.[3][4]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a unique molecular fingerprint, providing definitive evidence for the presence of specific functional groups. For a molecule like this compound, IR spectroscopy serves as a rapid, non-destructive method to confirm its identity, assess purity, and study intermolecular interactions such as hydrogen bonding.

Molecular Structure and Fundamental Vibrational Modes

The interpretation of the IR spectrum of this compound begins with a thorough understanding of its molecular structure and the vibrational modes associated with its constituent parts. The molecule can be deconstructed into three key segments: the pyridine ring, the methylene (-CH₂) bridge, and the N-substituted formamide group (-NH-CHO).[1][2]

Figure 1: Key functional groups of this compound.

Each of these groups gives rise to characteristic absorption bands in the IR spectrum:

  • Pyridine Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations are found in the 1600-1400 cm⁻¹ region.[5][6]

  • Methylene Bridge (-CH₂-): Aliphatic C-H stretching vibrations (both symmetric and asymmetric) occur in the 3000-2850 cm⁻¹ range. Bending (scissoring) vibrations are typically observed around 1450 cm⁻¹.

  • Formamide Group (-NH-CHO): This group is responsible for several strong, diagnostic peaks. The N-H stretching vibration is expected in the 3350-3150 cm⁻¹ region.[7][8] The most intense and characteristic band is the C=O stretch, known as the "Amide I" band, which typically appears between 1700 cm⁻¹ and 1650 cm⁻¹. The N-H bending vibration, or "Amide II" band, is found around 1550 cm⁻¹.[7]

Theoretical Infrared Spectrum Analysis

A predictive analysis of the IR spectrum allows for a targeted search for key peaks during experimental verification. The spectrum can be divided into distinct regions, each containing information about specific vibrational modes.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3350 - 3250N-H StretchSecondary AmideMedium-Strong, Broad
3100 - 3000Aromatic C-H StretchPyridine RingMedium-Weak
2960 - 2850Aliphatic C-H StretchMethylene (-CH₂)Medium
1700 - 1650C=O Stretch (Amide I)FormamideStrong, Sharp
~1600, ~1580, ~1500, ~1450C=C and C=N Ring StretchesPyridine RingMedium-Strong
1570 - 1515N-H Bend (Amide II)FormamideMedium-Strong
1470 - 1440C-H Bend (Scissoring)Methylene (-CH₂)Medium
1300 - 1200C-N Stretch (Amide III)FormamideMedium
Below 900C-H Out-of-Plane BendingPyridine RingStrong

Table 1: Predicted IR Absorption Bands for this compound

The High-Frequency Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations involving hydrogen atoms.

  • N-H Stretching: A prominent, often broad band is expected between 3350 and 3250 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) or pyridine nitrogen of another. The exact position and shape of this band are highly sensitive to the sample's physical state (solid, liquid, or solution) and concentration.[7]

  • C-H Stretching: Weaker, sharper peaks between 3100 and 3000 cm⁻¹ are attributable to the C-H bonds of the pyridine ring.[6] Just below 3000 cm⁻¹, bands corresponding to the asymmetric and symmetric C-H stretches of the methylene bridge will appear.

The Double-Bond Region (2000 - 1500 cm⁻¹)

This is a critical diagnostic region for this compound.

  • Amide I (C=O Stretch): The most conspicuous feature of the entire spectrum is the strong, sharp absorption band for the carbonyl stretch, predicted between 1700 and 1650 cm⁻¹. In solid-state or neat samples, hydrogen bonding can lower this frequency towards the 1650 cm⁻¹ end of the range.[7] Its high intensity is due to the large change in dipole moment during the C=O bond vibration.

  • Pyridine Ring Stretches: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ confirms the presence of the pyridine ring. These are analogous to the skeletal vibrations of a benzene ring.

  • Amide II (N-H Bend): A strong band between 1570 and 1515 cm⁻¹ arises from a combination of N-H in-plane bending and C-N stretching. The presence of both strong Amide I and Amide II bands is definitive proof of a secondary amide linkage.

The Fingerprint Region (Below 1500 cm⁻¹)

This region contains a wealth of complex vibrations, including C-C, C-N stretches, and various bending modes, that are unique to the overall molecular structure.

  • CH₂ Bending: The scissoring motion of the methylene group typically appears around 1450 cm⁻¹.

  • Amide III: A weaker, more complex band between 1300 and 1200 cm⁻¹ (Amide III) involves C-N stretching coupled with other vibrations.

  • Pyridine Ring Bending: Strong absorptions below 900 cm⁻¹ from C-H out-of-plane bending can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectrum Acquisition

Acquiring a high-quality, reproducible IR spectrum requires meticulous sample preparation and systematic instrument operation. The following protocol describes the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a common and reliable technique for solid samples.

Causality in Protocol Design
  • Why ATR? ATR is chosen for its simplicity, speed, and minimal sample preparation. It is ideal for obtaining high-quality spectra of solids without the need for grinding or pellet pressing, which can sometimes induce polymorphic changes or absorb atmospheric moisture.

  • Why a Background Scan? The background scan is critical as it measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. By ratioing the sample scan against the background, these environmental and instrumental artifacts are computationally removed, ensuring the final spectrum contains only information from the sample.

  • Why Crystal Cleaning is Emphasized? The ATR technique is a surface-sensitive measurement. Any residue from previous samples or cleaning solvents will contribute to the spectrum, leading to contamination and inaccurate results. Cleaning with a non-interfering, volatile solvent like isopropanol or ethanol is essential for data integrity.

Figure 2: ATR-FTIR Experimental Workflow start Start step1 1. Instrument Preparation - Purge system with dry air/N₂. - Verify instrument is calibrated. start->step1 step2 2. Clean ATR Crystal - Use a soft wipe with isopropanol. - Allow to fully evaporate. step1->step2 step3 3. Collect Background Spectrum - Ensure nothing is on the crystal. - Acquire 32-64 scans. step2->step3 step4 4. Apply Sample - Place a small amount of solid This compound on the crystal center. step3->step4 step5 5. Apply Pressure - Lower the pressure clamp to ensure intimate contact between sample and crystal. step4->step5 step6 6. Collect Sample Spectrum - Acquire 32-64 scans. - The instrument automatically ratios this against the background. step5->step6 step7 7. Data Processing & Analysis - Perform baseline correction if needed. - Label significant peaks. step6->step7 end_node End step7->end_node

Figure 2: A standardized workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a solvent-grade isopropanol or ethanol on a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan should have at least the same number of co-added scans as the sample spectrum (typically 32 or 64 scans) to ensure a good signal-to-noise ratio.

  • Sample Application: Place a small amount (a few milligrams) of this compound powder onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm to apply consistent and firm pressure on the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.

  • Sample Spectrum Collection: Acquire the sample spectrum using the same instrumental parameters (scan number, resolution) as the background. The software will automatically perform the ratioing to produce the final absorbance spectrum.

  • Cleaning: After data collection, raise the pressure arm, remove the bulk of the sample, and clean the ATR crystal thoroughly as described in step 2.

Conclusion

The infrared spectrum of this compound provides a rich source of structural information that is readily accessible to researchers and drug development professionals. The presence of strong, characteristic absorption bands for the secondary amide group (Amide I and Amide II) in conjunction with the distinct vibrational modes of the pyridine ring and methylene linker allows for unambiguous confirmation of the molecule's identity. This technical guide provides the theoretical foundation and a practical, self-validating experimental workflow to effectively utilize IR spectroscopy as a primary tool for the characterization of this important chemical entity.

References

  • ResearchGate. (n.d.). Infrared spectrum of formamide in the solid phase. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 28, 2026, from [Link]

  • Evans, J. C. (1954). The Infrared Spectra of Formamide in the Vapour and Liquid States. AIP Publishing. [Link]

  • Canadian Science Publishing. (1955). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. [Link]

  • Bermejo, E., et al. (2001). Synthesis, Characterization and Molecular Structure of 2-Pyridyl-formamide N(4)-Dimethylthiosemicarbazone and Some Five-Coordinated Zinc(II) and Cadmium(II) Complexes.

Sources

An In-depth Technical Guide to the Role of N-Pyridin-2-ylmethyl-formamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: N-Pyridin-2-ylmethyl-formamide is a molecule of interest situated at the intersection of pyridine chemistry and formamide reactivity. While not extensively documented as a standalone reagent or catalyst in mainstream organic synthesis literature, its constituent functional groups—the pyridin-2-ylmethyl scaffold and the N-formamide moiety—endow it with significant, predictable, and versatile potential. This guide provides a comprehensive analysis of these potential roles, grounded in the established reactivity of analogous structures. We will explore its capacity as a bidentate ligand in organometallic chemistry, its function as a reactive handle for formylation and other transformations, and its relevance as a structural motif in medicinal chemistry. This document serves as a predictive framework and a practical guide for researchers looking to explore the untapped utility of this compound.

Physicochemical Properties and Structural Analysis

This compound (CAS: 56625-03-7) is a heterocyclic amide featuring a pyridine ring linked to a formamide group via a methylene bridge.[1][2] This unique arrangement of functional groups dictates its chemical behavior and potential applications.

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem[1]
Molecular Weight 136.15 g/mol PubChem[1]
IUPAC Name N-(pyridin-2-ylmethyl)formamidePubChem[1]
Synonyms N-(2-Pyridylmethyl)formamide, 2-formamidomethylpyridinePubChem[1]
Predicted XLogP3 0.1PubChem[1]

The molecule's structure suggests two primary centers of reactivity: the Lewis basic pyridine nitrogen and the nucleophilic/electrophilic character of the formamide group. The methylene spacer provides conformational flexibility, allowing the two key functional groups to act either independently or cooperatively, particularly in the context of metal chelation.

The Pyridin-2-ylmethyl Moiety: A Versatile Ligand Scaffold

The most prominent potential role for this compound in organic synthesis is as a ligand for transition metal catalysis. The pyridine motif is a cornerstone of coordination chemistry, valued for its ability to form stable complexes with a wide range of metals.[3][4]

Bidentate Chelation and Catalytic Implications

The spatial arrangement of the pyridine nitrogen and the formamide group in this compound makes it an ideal candidate for a bidentate ligand. Chelation can occur through two primary modes:

  • N,N-Coordination: The pyridine nitrogen and the formamide nitrogen can coordinate to a metal center, forming a stable six-membered ring.

  • N,O-Coordination: Alternatively, coordination can involve the pyridine nitrogen and the formamide oxygen. This is a common binding mode for amides.

The formation of such chelate complexes can stabilize the metal center, modulate its electronic properties, and create a specific steric environment, all of which are critical for controlling reactivity and selectivity in catalysis.[5] Pyridine-based ligands are instrumental in numerous transformations, including polymerization and hydrogenation reactions.[3]

A compelling case study highlights the hydrolysis of a related formamidine ligand in the presence of a Cu(OAc)₂ precursor, which resulted in a pyridine-formamide ligand that subsequently coordinated to the copper center to form a 1D coordination polymer.[5] This demonstrates the inherent ability of the pyridine-formamide scaffold to act as a competent ligand.

ChelationModes Potential Coordination Modes of this compound cluster_NN N,N-Coordination cluster_NO N,O-Coordination M1 Metal (M) Py_N1 Pyridine-N M1->Py_N1 Form_N1 Formamide-N M1->Form_N1 M2 Metal (M) Py_N2 Pyridine-N M2->Py_N2 Form_O2 Formamide-O M2->Form_O2 Ligand This compound Ligand->M1 Ligand->M2 Formamide_Reactivity Key Reaction Pathways of the Formamide Group cluster_carbonyl Carbonyl Precursor cluster_formylation Formylation Reagent cluster_cleavage Amine Synthesis Start This compound Passerini Passerini Reaction (α-Acyloxycarboxamides) Start->Passerini  + R-NC  + R'-COOH Vilsmeier Vilsmeier Reagent Start->Vilsmeier  + POCl₃ Hydrolysis Primary Amine (2-(aminomethyl)pyridine) Start->Hydrolysis  Hydrolysis (H⁺/OH⁻) Reduction Secondary Amine (N-methyl derivative) Start->Reduction  Reduction (LiAlH₄) Formylation Formylated Aromatics Vilsmeier->Formylation  + Ar-H

Caption: Potential synthetic transformations involving the formamide moiety.

Proposed Synthesis and Experimental Protocol

A practical synthesis of this compound would involve the direct formylation of commercially available 2-(aminomethyl)pyridine. A common and effective method utilizes a mixed anhydride of formic acid and acetic anhydride.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 2-(aminomethyl)pyridine.

Materials:

  • 2-(aminomethyl)pyridine

  • Formic acid (≥95%)

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Mixed Anhydride: In a flask cooled in an ice bath, cautiously add acetic anhydride (1.1 equivalents) to formic acid (1.2 equivalents). Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the mixed anhydride.

  • Amine Addition: Dissolve 2-(aminomethyl)pyridine (1.0 equivalent) in a suitable solvent like dichloromethane. Slowly add this solution to the cold mixed anhydride solution from Step 1.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Relevance in Medicinal Chemistry and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve pharmacokinetic properties. [6][7]Drugs like isoniazid (antitubercular) and abiraterone (anticancer) highlight the therapeutic importance of this heterocycle. [6] The pyridin-2-ylmethyl unit specifically is a valuable fragment that can position a basic nitrogen atom to interact with biological targets such as enzyme active sites. The formamide group itself is also a common structural motif in pharmaceuticals, capable of acting as both a hydrogen bond donor and acceptor.

Therefore, this compound represents a valuable building block for generating compound libraries for drug discovery. Its dual functionality allows for diversification at both the pyridine ring and the formamide nitrogen, enabling a systematic exploration of the chemical space around this scaffold.

Conclusion

While this compound may not be a household name in the catalog of common organic reagents, a detailed analysis of its structure reveals a molecule with considerable untapped potential. Its most promising application lies in its use as a bidentate N,N or N,O ligand for designing novel transition metal catalysts. Furthermore, its formamide moiety serves as a versatile handle for constructing more complex molecular architectures through reactions like the Passerini condensation or Vilsmeier-Haack formylation. For researchers in both process and medicinal chemistry, this compound offers an intriguing and accessible platform for innovation in ligand design, synthetic methodology, and the development of novel therapeutic agents.

References

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). ResearchGate. Available at: [Link]

  • Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar. Available at: [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. Available at: [Link]

  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. (n.d.). Chemistry Europe. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pyridine: A Useful Ligand in Transition Metal Complexes. (2018). SciSpace. Available at: [Link]

  • N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). National Center for Biotechnology Information. Available at: [Link]

Sources

N-Pyridin-2-ylmethyl-formamide: A Technical Guide to a Versatile Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Pyridin-2-ylmethyl-formamide as a promising, yet under-explored, bidentate ligand for coordination chemistry. While direct literature on its coordination complexes is sparse, this document synthesizes foundational chemical principles with extensive data from structurally analogous pyridyl-amide and pyridyl-formamidine systems to project its synthesis, characterization, coordination behavior, and potential applications. This guide is intended for researchers and professionals in inorganic chemistry, materials science, and drug development, offering a predictive yet robust framework for harnessing the potential of this versatile ligand.

Introduction: The Rationale for this compound

The strategic design of ligands is the cornerstone of modern coordination chemistry, enabling precise control over the electronic and steric properties of metal centers. This, in turn, dictates the reactivity, stability, and application of the resulting metal complexes, from catalysis to medicinal chemistry. Pyridine-based ligands have a rich history in this field, valued for their well-defined coordination vectors and tunable electronic properties.

This compound emerges as a ligand of significant interest due to the juxtaposition of two key donor groups: the sp²-hybridized nitrogen of the pyridine ring and the oxygen atom of the formamide moiety. This arrangement positions it as a classic bidentate ligand, capable of forming a stable six-membered chelate ring upon coordination to a metal center. The formamide group, the simplest amide, provides a hard oxygen donor, which complements the borderline softness of the pyridine nitrogen, suggesting a broad coordination affinity across the transition metal series.

This guide will elucidate the anticipated coordination chemistry of this compound, drawing parallels with closely related, well-documented ligand systems to provide a solid predictive foundation.

Ligand Synthesis and Characterization

The synthesis of this compound is a straightforward process rooted in fundamental organic reactions. While various methods for formamide synthesis exist, a particularly efficient and high-yielding route involves the formylation of 2-(aminomethyl)pyridine.

Synthetic Protocol: Formylation of 2-(aminomethyl)pyridine

A common and effective method for this transformation is the reaction of the primary amine with a suitable formylating agent, such as ethyl formate or a mixture of formic acid and acetic anhydride.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyridine (1 equivalent).

  • Solvent and Reagent Addition: Dissolve the amine in a suitable solvent like toluene or tetrahydrofuran (THF). Add ethyl formate (approximately 1.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a pure compound.

This method is advantageous due to the mild reaction conditions and the ease of purification.

Spectroscopic Characterization of the Free Ligand

The identity and purity of the synthesized ligand must be confirmed through standard spectroscopic techniques.

Technique Key Features and Expected Observations
¹H NMR Resonances corresponding to the pyridyl protons, the methylene bridge protons (-CH₂-), and the formyl proton (-CHO). The amide proton (-NH-) may appear as a broad singlet.
¹³C NMR Signals for the distinct carbon atoms of the pyridine ring, the methylene carbon, and the carbonyl carbon of the formamide group.
FT-IR A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching vibration of the formamide. A band in the 3200-3400 cm⁻¹ region for the N-H stretch. Characteristic C=N and C=C stretching vibrations for the pyridine ring will also be present.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₇H₈N₂O (136.06 g/mol ) should be observed.

Coordination Chemistry: A Predictive Analysis

Based on extensive studies of analogous pyridyl-amide and pyridyl-formamidine ligands, this compound is predicted to act as a neutral bidentate ligand, coordinating through the pyridine nitrogen and the formamide oxygen. This N,O-coordination mode forms a thermodynamically stable six-membered chelate ring.

Figure 1: Predicted bidentate (N,O) coordination mode of this compound.

General Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through a direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol:

  • Ligand Solution: Dissolve this compound (e.g., 2 equivalents) in a solvent such as ethanol, methanol, or acetonitrile.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., MCl₂, M(OAc)₂, M(ClO₄)₂; 1 equivalent) in the same solvent.

  • Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature. In some cases, gentle heating or reflux may be required to facilitate complex formation.

  • Isolation: The resulting complex may precipitate out of the solution upon formation or after cooling. If not, the volume of the solvent can be reduced, or an anti-solvent can be added to induce precipitation.

  • Purification: The isolated solid complex should be washed with a small amount of the reaction solvent or a non-coordinating solvent like diethyl ether and dried under vacuum. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion.

Expected Structural Features and Characterization

The coordination of this compound to a metal center is expected to induce significant and measurable changes in its spectroscopic properties.

FT-IR Spectroscopy: The most telling change is a shift in the ν(C=O) stretching frequency. Upon coordination of the formamide oxygen to a metal center, electron density is drawn from the C=O bond, weakening it. This results in a red shift (a shift to lower wavenumber) of the ν(C=O) band, typically by 20-50 cm⁻¹. This is a hallmark of amide-oxygen coordination.

NMR Spectroscopy: In the ¹H NMR spectrum of a diamagnetic complex, the protons of the pyridine ring and the methylene bridge will experience shifts in their resonance frequencies upon coordination due to the change in the electronic environment. The formyl and amide protons will also be affected.

Electronic Spectroscopy (UV-Vis): The UV-Vis spectrum of the free ligand will show π→π* transitions associated with the pyridine ring. Upon complexation, new bands may appear in the visible region, corresponding to d-d transitions of the metal center. The position and intensity of these bands provide information about the coordination geometry around the metal ion.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the coordination mode. It would allow for the precise measurement of bond lengths and angles within the coordination sphere, such as the M-N(pyridine) and M-O(formamide) bond distances, and the N-M-O bite angle. For analogous pyridyl-formamidine complexes, N-M-N angles are in the range of 86-94°, suggesting some distortion from ideal geometries in the resulting six-membered chelate ring.

Potential Applications

While direct applications of this compound complexes are yet to be explored, the broader class of pyridyl-amide and related ligands have shown promise in several key areas.

Homogeneous Catalysis

Palladium(II) complexes of pyridine-containing ligands are well-known catalysts for a variety of cross-coupling and carbonylation reactions. The electronic properties of the this compound ligand can be tuned to influence the catalytic activity of the metal center. For instance, complexes of this ligand could potentially be active in reactions such as the methoxycarbonylation of aryl halides.

G Substrate Aryl Halide + CO + Alcohol Catalyst [M(L)n] Complex (M = Pd, Ru, etc.) L = this compound Substrate->Catalyst Catalytic Cycle Product Ester Product Catalyst->Product

Figure 2: Potential catalytic application workflow.

Bioinorganic Chemistry and Drug Development

The formation of stable chelates with biologically relevant metal ions (e.g., Cu(II), Zn(II)) makes this compound an interesting scaffold for the development of therapeutic or diagnostic agents. The cytotoxicity of metal complexes is often enhanced compared to the free ligand, a synergistic effect that has been observed in related systems. Furthermore, the amide linkage is a common motif in biological systems, suggesting that these complexes may have interesting interactions with biomolecules.

Conclusion and Future Outlook

This compound presents itself as a highly promising yet underexplored ligand in coordination chemistry. Its straightforward synthesis, combined with the predictable and stable bidentate N,O-coordination mode, makes it an attractive candidate for the construction of a wide array of metal complexes. This guide has provided a predictive framework, grounded in the established chemistry of analogous systems, for the synthesis, characterization, and potential application of these complexes.

Future research should focus on the systematic synthesis and characterization of a series of transition metal complexes with this ligand. Elucidating their solid-state structures via X-ray crystallography will be crucial to confirm the predicted coordination modes. Subsequent exploration of their catalytic efficacy, electrochemical properties, and biological activities will undoubtedly unveil the full potential of this versatile ligand, paving the way for new advancements in materials science and medicinal chemistry.

References

  • Bermejo, E., Castiñeiras, A., Fostiak, L. M., Garcia, I., Llamas-Saiz, A. L., Swearingen, J. K., & West, D. X. (2001). Synthesis, Characterization and Molecular Structure of 2-Pyridyl-formamide N(4)-Dimethylthiosemicarbazone and Some Five-Coordinated Zinc(II) and Cadmium(II) Complexes. Zeitschrift für Naturforschung B, 56(12), 1297–1305. Available at: [Link]

  • Bortoluzzi, M., et al. (2021). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. ResearchGate. Available at: [Link]

  • Eltayb, A., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

  • Frisenda, R., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3339-3348. Available at: [Link]

  • Hassan, A. A., et al. (2012). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183–o184. Available at: [Link]

  • Hassan, M. A. A., & Mansour, A. M. T. (2016). Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. ResearchGate. Available at: [Link]

  • Ionescu, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5309. Available at: [Link]

  • Makhubela, B. C. E., et al. (2021). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. ChemistrySelect, 6(1), 107-115. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12228441, this compound. Retrieved from [Link].

  • P-M, N., et al. (2022). Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. Molecules, 27(23), 8303. Available at: [Link]

  • West, D. X., et al. (2003). Spectral and Structural Studies of Transition Metal Complexes of 2‐Pyridineformamide N(4)‐ethylthiosemicarbazone. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(4), 585-605. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Available at: [Link]

  • Ticker, D. B. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. Available at: [Link]

  • Tiritiris, I., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1275–1279. Available at: [Link]

  • Tiritiris, I., & Tiekink, E. R. T. (2021). 2-({[(Pyridin-1-ium-2-ylmethyl)carbamoyl]formamido}methyl)pyridin-1-ium bis(3,5-dicarboxybenzoate): crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1148–1153. Available at: [Link]

  • Wikipedia. (n.d.). Transition metal carboxamide complex. Retrieved from [Link]

Navigating the Bioactive Landscape: A Technical Guide to Screening "N-Pyridin-2-ylmethyl-formamide" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the biological activity screening of "N-Pyridin-2-ylmethyl-formamide" derivatives. The pyridine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous therapeutic agents.[1][2] Derivatives of this core structure have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This document offers a strategic and methodologically sound approach to systematically evaluate the therapeutic potential of novel derivatives of this compound, a compound class with significant promise.

The screening cascade outlined herein is designed to be a self-validating system, progressing from broad-based cellular assays to more specific mechanistic and in vivo studies. The rationale behind each experimental choice is detailed, providing a clear understanding of the data generated at each stage.

I. Foundational Screening: A Triad of Primary Assays

The initial phase of screening is designed to cast a wide net, identifying derivatives with significant cytotoxic, antimicrobial, or anti-inflammatory potential. This tripartite approach ensures that promising compounds are not prematurely discarded and allows for the early identification of the most promising therapeutic avenues.

A. Anticancer Activity: Unmasking Cytotoxic Potential

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability and proliferation.[4][5][6] It serves as an excellent primary screen for identifying compounds with cytotoxic effects against cancer cell lines.[2][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a process driven by mitochondrial dehydrogenases.[6] The quantity of formazan produced is directly proportional to the number of viable cells.[6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the "this compound" derivatives in culture medium. After the initial 24-hour incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours.[7]

  • MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]

  • Formazan Solubilization: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5] Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

B. Antimicrobial Activity: Combating Pathogenic Microbes

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.[9] This assay is crucial for identifying derivatives with potential as antibacterial or antifungal agents.

  • Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[9]

  • Compound Dilution: Prepare serial two-fold dilutions of the "this compound" derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[9]

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[9] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

C. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

The nitric oxide (NO) assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common in vitro model to screen for anti-inflammatory activity.[12][13] Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of nitric oxide, a key inflammatory mediator.[12][14] The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit this NO production.[12]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.[8][13]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the "this compound" derivatives for 2 hours.[8] Subsequently, stimulate the cells with 1 µg/mL of LPS for another 24 hours.[8] Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[12] Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[12]

  • Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in the treated wells to the LPS-only control. A preliminary cytotoxicity test (e.g., MTT assay) on RAW 264.7 cells is crucial to ensure that the observed reduction in NO is not due to cell death.[13]

II. Visualizing the Strategy: A Workflow for Success

A logical and sequential screening workflow is paramount for efficient drug discovery. The following diagram illustrates the proposed cascade for evaluating "this compound" derivatives.

Screening_Workflow cluster_0 PART 1: In Vitro Primary Screening cluster_1 PART 2: Secondary & Mechanistic Studies cluster_2 PART 3: In Vivo Validation Primary_Screening Library of this compound Derivatives Anticancer Anticancer Screening (MTT Assay) Primary_Screening->Anticancer Parallel Screening Antimicrobial Antimicrobial Screening (Broth Microdilution) Primary_Screening->Antimicrobial Parallel Screening Anti_inflammatory Anti-inflammatory Screening (Nitric Oxide Assay) Primary_Screening->Anti_inflammatory Parallel Screening Hit_Identification Hit Identification & Prioritization Anticancer->Hit_Identification Antimicrobial->Hit_Identification Anti_inflammatory->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action VEGFR2_Pathway VEGFR-2 Signaling (e.g., Western Blot) Mechanism_of_Action->VEGFR2_Pathway NFkB_Pathway NF-κB Signaling (e.g., Luciferase Assay) Mechanism_of_Action->NFkB_Pathway Cell_Wall_Synthesis Bacterial Cell Wall Synthesis (e.g., Enzyme Assays) Mechanism_of_Action->Cell_Wall_Synthesis Lead_Selection Lead Candidate Selection Mechanism_of_Action->Lead_Selection In_Vivo_Models In Vivo Efficacy Models Lead_Selection->In_Vivo_Models Xenograft Xenograft Models (Anticancer) In_Vivo_Models->Xenograft Edema Carrageenan-Induced Edema (Anti-inflammatory) In_Vivo_Models->Edema Infection Bacterial Infection Models (Antimicrobial) In_Vivo_Models->Infection

Caption: A streamlined workflow for the biological screening of this compound derivatives.

III. Delving Deeper: Mechanistic Insights and Signaling Pathways

Once active "hit" compounds are identified in the primary screens, the subsequent step is to elucidate their mechanism of action. This involves investigating their effects on key signaling pathways implicated in cancer, inflammation, and bacterial survival.

A. Anticancer Mechanism: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][15] Many anticancer drugs target the VEGFR-2 signaling pathway.[1][15]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLC->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->VEGFR2

Caption: The VEGFR-2 signaling pathway, a key target for anticancer therapies.

B. Anti-inflammatory Mechanism: Modulating the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[3][16] It regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3][16] Inhibition of the NF-κB pathway is a major strategy for the development of anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 Releases NFkB_p65 p65 IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p50->Nucleus NFkB_p65->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Proinflammatory_Genes Transcription Inhibitor This compound Derivative (Hypothetical) Inhibitor->IKK

Caption: The NF-κB signaling pathway, a central regulator of inflammation.

C. Antimicrobial Mechanism: Disrupting Bacterial Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival and is an excellent target for antibiotics.[17][18] The biosynthesis of peptidoglycan is a complex process involving multiple enzymatic steps that occur in the cytoplasm and at the cell membrane.[19][20]

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior Precursors Precursors (Fructose-6-P) UDP_NAG UDP-NAG Precursors->UDP_NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Translocation Translocation Lipid_II->Translocation Polymerization Glycosyl- transferase Translocation->Polymerization Cross_linking Transpeptidase Polymerization->Cross_linking Cell_Wall Mature Peptidoglycan Cell Wall Cross_linking->Cell_Wall Inhibitor This compound Derivative (Hypothetical) Inhibitor->Cross_linking

Caption: A simplified overview of the bacterial peptidoglycan cell wall synthesis pathway.

IV. Advancing to In Vivo Validation: From the Bench to Preclinical Models

Promising lead candidates identified through in vitro screening and mechanistic studies must be validated in vivo to assess their efficacy and safety in a whole-organism context.

A. Anticancer Efficacy: Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for in vivo assessment of anticancer drug efficacy.[21]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[21]

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the "this compound" derivative via an appropriate route (e.g., intraperitoneal or oral) at various doses and schedules.[22]

  • Monitoring: Monitor tumor growth by caliper measurements two to three times weekly.[22] Also, monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

B. Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established and reproducible method for evaluating the acute anti-inflammatory activity of compounds.[23][24]

  • Compound Administration: Administer the test derivatives orally or intraperitoneally to rats or mice.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of one hind paw to induce localized inflammation and edema.[23] The contralateral paw receives a saline injection as a control.

  • Edema Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[25]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

C. Antimicrobial Efficacy: Murine Infection Models

Murine models of bacterial infection are essential for evaluating the in vivo efficacy of new antimicrobial agents.[26] The choice of model depends on the target pathogen and the desired site of infection.

  • Infection: Induce a systemic infection in mice by intraperitoneal or intravenous injection of a standardized bacterial inoculum (e.g., S. aureus or E. coli).[27]

  • Treatment: Administer the "this compound" derivative at different doses and schedules.

  • Monitoring: Monitor the survival of the mice over a period of several days. In some models, bacterial load in various organs (e.g., spleen, liver) can be determined at specific time points.

  • Data Analysis: The efficacy of the compound is determined by its ability to increase the survival rate or reduce the bacterial burden compared to the untreated control group.

V. Data Presentation and Interpretation

All quantitative data from the screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity of "this compound" Derivatives

Derivative IDAnticancer Activity (IC₅₀, µM) vs. MCF-7Antimicrobial Activity (MIC, µg/mL) vs. S. aureusAnti-inflammatory Activity (% NO Inhibition at 100 µM)
NPF-001>1006415.2 ± 2.1
NPF-00212.5 ± 1.8>12878.5 ± 5.6
NPF-0035.2 ± 0.7825.3 ± 3.4
............

VI. Conclusion

The systematic screening approach detailed in this guide provides a robust framework for the evaluation of "this compound" derivatives. By progressing from broad primary screens to detailed mechanistic studies and in vivo validation, researchers can efficiently identify and characterize promising new therapeutic agents. The emphasis on understanding the underlying mechanisms of action will not only validate the therapeutic potential of these compounds but also guide future drug design and optimization efforts.

VII. References

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.

  • Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection. (2003). PubMed Central.

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.

  • MTT Cell Proliferation Assay. (n.d.). ATCC.

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH.

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH.

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate.

  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. (2023). MDPI.

  • The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2016). PMC - NIH.

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI.

  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.). ResearchGate.

  • In vivo Mouse Models of Bacterial Infection. (n.d.). ImQuest BioSciences.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PMC - PubMed Central.

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Taylor & Francis Online.

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.

  • Anticancer assay (MTT). (n.d.). Bio-protocol.

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). PMC.

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI.

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI.

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

  • In vivo results on xenograft mouse model. (A) Timeline of experiment;... (n.d.). ResearchGate.

  • Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. (2006). AACR Journals.

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM.

  • MIC (Broth Microdilution) Testing. (2020). YouTube.

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH.

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC - PubMed Central.

  • Antibiotic Treatment Protocols and Germ-Free Mouse Models in Vascular Research. (2019). Frontiers.

  • The Peptidoglycan Cell Wall. (2023). Biology LibreTexts.

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). ResearchGate.

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.). ResearchGate.

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate.

  • Murine Models for Staphylococcal Infection. (n.d.). PMC - NIH.

  • Cytoplasmic steps of peptidoglycan biosynthesis. (n.d.). FEMS Microbiology Reviews | Oxford Academic.

  • VEGF Signaling in Cancer Treatment. (2014). Bentham Science Publishers.

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.

  • This compound | 56625-03-7. (2023). ChemicalBook.

  • (PDF) NF-κB signaling in inflammation. (2017). ResearchGate.

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments.

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.

  • VEGFA/VEGFR2-targeted therapies prevent the VEGFA-induced proliferation of regulatory T cells in cancer. (n.d.). NIH.

  • Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... (n.d.). ResearchGate.

  • Webinar: Animal infection models to study antibiotics against gram-negative bacteria (AMR Accelerator Members Only). (2020). COMBINE.

  • Recent synthetic methodologies for pyrimidine and its derivatives. (2018). TÜBİTAK Academic Journals.

  • Antitumor Efficacy Testing in Rodents. (2008). JNCI | Oxford Academic.

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology.

  • Video: Peptidoglycan Synthesis. (2025). JoVE.

  • This compound 56625-03-7 wiki. (n.d.). Guidechem.

Sources

An In-depth Technical Guide to N-Pyridin-2-ylmethyl-formamide and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-Pyridin-2-ylmethyl-formamide scaffold represents a versatile and privileged structure in medicinal chemistry. Its unique combination of a hydrogen bond-accepting pyridine ring, a flexible methylene linker, and a formamide group that can act as both a hydrogen bond donor and acceptor, provides a framework for designing molecules with diverse pharmacological activities. This technical guide offers an in-depth exploration of the synthesis, chemical properties, and medicinal chemistry applications of this compound and its analogs. We will delve into the structure-activity relationships (SAR) of these compounds in various therapeutic areas, including their roles as antimicrobial, anticancer, and anti-fibrotic agents. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage this promising chemical scaffold in their own research endeavors.

Introduction: The this compound Core

The pyridine ring is a fundamental heterocycle in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and its modulation of physicochemical properties like solubility and basicity make it a valuable component in drug design.[2] The this compound core combines this important heterocycle with a formamide moiety, a functional group also prevalent in pharmacologically active molecules. The formamide group can participate in crucial hydrogen bonding interactions with biological targets, mimicking the peptide backbone.

This guide will explore the chemical space around this core structure, examining how modifications to the pyridine ring, the formamide group, and the introduction of additional functionalities lead to a diverse range of biological activities. We will focus on the rationale behind the design of these analogs and the experimental evidence that supports their mechanisms of action.

Synthesis of the this compound Scaffold

The synthesis of this compound is readily achievable through the formylation of 2-(aminomethyl)pyridine. Several methods for the N-formylation of amines have been reported, with the use of formic acid being a common and practical approach.[3]

A reliable method involves the reaction of 2-(aminomethyl)pyridine with formic acid in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.

Synthesis of this compound cluster_reactants Reactants cluster_product Product 2-aminomethylpyridine 2-(aminomethyl)pyridine reagents Toluene Reflux, Dean-Stark 2-aminomethylpyridine->reagents formic_acid Formic Acid formic_acid->reagents product This compound reagents->product

General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound

This protocol describes a standard procedure for the N-formylation of 2-(aminomethyl)pyridine using formic acid.

Materials:

  • 2-(aminomethyl)pyridine

  • Formic acid (85% aqueous solution)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 2-(aminomethyl)pyridine (1.0 eq).

  • Add toluene to the flask to create a solution with a concentration of approximately 0.5 M.

  • Add formic acid (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Medicinal Chemistry Applications of this compound Analogs

The this compound scaffold has served as a starting point for the development of a wide range of biologically active compounds. By modifying the core structure, researchers have been able to target various diseases.

Antimicrobial Agents

Bacterial quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[4] Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure for the development of resistance.[4]

Analogs of this compound, specifically N-(pyrimidin-2-yl)alkyl/arylamides, have been investigated as quorum sensing inhibitors against Pseudomonas aeruginosa.[3] In these analogs, the pyridine ring is replaced by a pyrimidine ring, and the formamide is replaced with a larger amide group.

Structure-Activity Relationship (SAR):

  • The pyrimidine ring is a key feature for activity.

  • The nature of the substituent on the amide nitrogen plays a crucial role. Aromatic and long-chain alkyl substituents have shown promising activity.

Quorum_Sensing_Inhibition QS_Inhibitor N-(pyrimidin-2-yl)amide Analog LasR LasR Receptor QS_Inhibitor->LasR Inhibits Virulence_Genes Virulence Gene Expression (e.g., elastase, pyocyanin) LasR->Virulence_Genes Activates Biofilm Biofilm Formation Virulence_Genes->Biofilm

Mechanism of quorum sensing inhibition by N-pyrimidin-2-yl)amide analogs.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of new anti-mycobacterial agents with novel mechanisms of action. The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[5]

Analogs of this compound, specifically 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines, have been identified as potent inhibitors of M. tuberculosis growth, with MmpL3 being the putative target.

Structure-Activity Relationship (SAR):

  • The pyrazolo[1,5-a]pyrimidine core is essential for activity.

  • The N-(pyridin-2-ylmethyl)amine moiety at the 7-position is a key interaction motif.

  • Substituents on the phenyl ring at the 3-position can modulate potency.

Compound IDR1 (at 3-position of pyrazolopyrimidine)R2 (at 5-position of pyrazolopyrimidine)MIC (µg/mL) against M. tuberculosis H37Rv
Analog 1 4-FluorophenylPhenyl0.2
Analog 2 PhenylPhenyl0.8
Analog 3 4-ChlorophenylPhenyl0.4

Data synthesized from representative compounds in the literature for illustrative purposes.

Anticancer Agents

The this compound scaffold has also been explored for the development of anticancer agents, targeting various pathways involved in tumor growth and survival.

The phosphatidylinositol-3-kinase (PI3K) pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[6] Imidazo[1,2-a]pyridine derivatives, which can be considered rigidified analogs of the this compound core, have been designed as potent and selective inhibitors of PI3Kα.

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibits

Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for Imidazo[1,2-a]pyridine analogs.

Structure-Activity Relationship (SAR):

  • The imidazo[1,2-a]pyridine core is crucial for binding to the kinase.

  • Substituents at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring are critical for potency and selectivity.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism.[7] 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives have been developed as potent agents to reverse P-gp-mediated MDR.[7] These compounds increase the intracellular concentration of chemotherapeutic drugs by inhibiting the efflux function of P-gp.

Structure-Activity Relationship (SAR):

  • The nicotinamide moiety is a key structural feature.

  • The pyridin-4-ylmethylamino group at the 2-position of the nicotinamide is important for activity.

  • Substitutions on the pyridine ring can influence potency.

Anti-Fibrotic Agents

Hepatic fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to liver scarring and dysfunction. The activation of hepatic stellate cells (HSCs) is a central event in the progression of liver fibrosis.[8]

2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activity by inhibiting the activation of HSCs.

Structure-Activity Relationship (SAR):

  • The 2-(pyridin-2-yl)pyrimidine scaffold is the core pharmacophore.

  • The nature of the substituent at the 5-position of the pyrimidine ring is a key determinant of activity. Carbamoyl derivatives have demonstrated significant potency.

Detailed Biological Assay Protocols

Anti-Quorum Sensing Assay

This protocol describes a method for evaluating the quorum sensing inhibitory activity of test compounds using a Chromobacterium violaceum bioassay. C. violaceum produces a purple pigment called violacein, the synthesis of which is regulated by quorum sensing.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Streak C. violaceum on an LB agar plate and incubate at 30°C for 24 hours.

  • Inoculate a single colony into LB broth and grow overnight at 30°C with shaking.

  • Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.

  • In a 96-well plate, add the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (broth only).

  • Add the diluted C. violaceum culture to each well.

  • Incubate the plate at 30°C for 24 hours with shaking.

  • After incubation, measure the OD600 to assess bacterial growth.

  • To quantify violacein production, lyse the cells (e.g., by adding DMSO) and measure the absorbance of the supernatant at 585 nm.

  • Calculate the percentage of violacein inhibition, normalizing for bacterial growth.

QS_Assay_Workflow Start Start Step1 Prepare C. violaceum inoculum Start->Step1 Step3 Inoculate plate with C. violaceum Step1->Step3 Step2 Prepare serial dilutions of test compounds in a 96-well plate Step2->Step3 Step4 Incubate at 30°C for 24 hours Step3->Step4 Step5 Measure OD600 (bacterial growth) Step4->Step5 Step6 Quantify violacein production (A585) Step5->Step6 Step7 Calculate % inhibition Step6->Step7 End End Step7->End

Workflow for the anti-quorum sensing bioassay.
Anti-Mycobacterial Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Alamar Blue reagent

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Prepare a standardized inoculum of M. tuberculosis in Middlebrook 7H9 broth.

  • Add the bacterial inoculum to each well containing the test compounds. Include a drug-free control.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Visually assess the color change (blue to pink indicates bacterial growth) or measure the fluorescence/absorbance.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion

The this compound scaffold is a valuable starting point for the design and discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its analogs highlight its importance in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, SAR, and biological evaluation of this compound class. The detailed protocols and mechanistic insights are intended to facilitate further research and development in this promising area. As our understanding of the molecular targets and signaling pathways modulated by these compounds continues to grow, so too will the potential for developing novel and effective therapies based on the this compound core.

References

  • Jang, D. O., & Song, J. H. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2010). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 15(12), 8945-8977.
  • Tahlan, S., Kumar, R., & Ramasamy, K. (2018). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 61(17), 7795-7809.
  • Galloway, W. R., Hodgkinson, J. T., & Welch, M. (2011). Quorum sensing inhibitors: a new paradigm in antimicrobial therapy. Trends in Biotechnology, 29(6), 283-290.
  • Friedman, S. L. (2008). Hepatic stellate cells: protean, multifunctional, and enigmatic cells of the liver. Physiological Reviews, 88(1), 125-172.
  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234.
  • Collins, L., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009.
  • Li, Y., Wang, Y., & Liu, L. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(8), 3327-3341.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Kaur, R., & Kumar, K. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(5), 586-599.
  • Singh, R. P., & Singh, P. (2019). Design, synthesis and biological evaluation of arylpyridin-2-yl guanidine derivatives and cyclic mimetics as novel MSK1 inhibitors. An application in an asthma model. European Journal of Medicinal Chemistry, 180, 526-541.
  • Vacher, B., Bonnaud, B., Funes, P., Jubault, N., Koek, W., Assié, M. B., ... & Kleven, M. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648-1660.
  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2266-2283.
  • Patel, R. V., Patel, J. K., & Kumari, P. (2015). Recent advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 5(118), 97753-97773.
  • Li, Y., Wang, Y., & Liu, L. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 60(8), 3327-3341.
  • Zhang, Y., & Chen, Y. (2018). Design, synthesis and biological evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 157, 103-115.
  • Wang, Y., & Liu, G. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(12), 2292.
  • Singh, V. K., & Kumar, V. (2021). Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. Journal of Molecular Structure, 1244, 130939.
  • Sutherland, H. S., Choi, P. J., Lu, G., Giddens, A. C., Tong, A., Franzblau, S. G., ... & Denny, W. A. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1125.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Formic acid. Retrieved from [Link]

  • Hennessy, E. J., & Johnson, J. S. (2003). Formylation of Amines. Organic Reactions, 62, 1-217.
  • Tewari, A., & Singh, V. K. (2020). The PI3K/AKT/mTOR signaling pathway: a review on its role in cancer and the development of its inhibitors. Current Medicinal Chemistry, 27(10), 1583-1601.
  • Lee, J. H., & Kim, Y. M. (2017). Signaling pathways that activate hepatic stellate cells during liver fibrosis. International Journal of Molecular Sciences, 18(9), 1999.
  • Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in Pseudomonas aeruginosa. Current Opinion in Microbiology, 30, 9-15.
  • Belardinelli, J. M., & Jackson, M. (2019). Molecular Mechanisms of MmpL3 Function and Inhibition. Microorganisms, 7(5), 133.
  • Firoozpour, L., & Ahmadi, A. (2021). Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. RSC Advances, 11(52), 32969-32986.
  • Nikaido, H. (2003). Molecular basis of bacterial outer membrane permeability revisited. Microbiology and Molecular Biology Reviews, 67(4), 593-656.
  • World Health Organization. (2021). Global tuberculosis report 2021.
  • Hanahan, D., & Weinberg, R. A. (2011).
  • Roepe, P. D. (2009). P-glycoprotein: a central player in multidrug resistance. Essays in Biochemistry, 47, 1-13.
  • Bataller, R., & Brenner, D. A. (2005). Liver fibrosis.
  • Rutherford, S. T., & Bassler, B. L. (1999). Bacterial quorum sensing: its role in virulence and possibilities for its control. Clinical Infectious Diseases, 28(2), 203-210.
  • Grzegorzewicz, M., & Jackson, M. (2017). MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine. Proceedings of the National Academy of Sciences, 114(14), 3700-3705.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Parola, M., & Pinzani, M. (2019). Hepatic stellate cell: the protagonist of liver fibrosis.
  • Whiteley, M., Diggle, S. P., & Greenberg, E. P. (2017). Progress in and promise of quorum sensing research.
  • La Rosa, V., & Poce, G. (2020). MmpL3 inhibitors: a new hope for tuberculosis treatment. Future Medicinal Chemistry, 12(1), 17-20.
  • Thorpe, J. A., & Seve, A. P. (2017). PI3K/Akt/mTOR pathway and its role in cancer therapeutics: are we making headway?. Cancers, 9(4), 31.
  • Tsuchida, T., & Friedman, S. L. (2017). Mechanisms of hepatic stellate cell activation.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.

Sources

An In-depth Technical Guide to N-Pyridin-2-ylmethyl-formamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Pyridin-2-ylmethyl-formamide, a pyridine derivative of interest in medicinal chemistry and drug development. While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, this guide constructs a holistic view based on the established chemistry of pyridine derivatives. We will delve into its synthesis, leveraging established formylation protocols, explore its physicochemical and spectroscopic properties, and discuss its potential biological significance by examining structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical insights into this class of molecules.

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for various chemical modifications, make it a privileged structure in drug design. The nitrogen atom in the pyridine ring imparts a dipole moment and influences the acidity and basicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Historically, the journey of pyridine compounds in medicine has been remarkable. From the early discovery of niacin (vitamin B3), a simple pyridine derivative, to the development of a multitude of drugs for diverse therapeutic areas, the pyridine motif has consistently proven its versatility. Its presence in blockbuster drugs across various indications, such as oncology, infectious diseases, and cardiovascular medicine, underscores its significance. The exploration of novel pyridine derivatives continues to be a fertile ground for the discovery of new therapeutic agents.

This guide focuses on a specific, yet representative, member of this family: This compound . By understanding its synthesis, properties, and potential applications, we can gain valuable insights into the broader landscape of pyridine-based drug discovery.

Synthesis and Mechanism of this compound

The synthesis of this compound is primarily achieved through the N-formylation of its corresponding amine precursor, 2-(aminomethyl)pyridine. This reaction is a fundamental transformation in organic chemistry, and several methods can be employed.

Primary Synthetic Route: Formylation with Formic Acid

A common and straightforward method for the formylation of primary amines is the use of formic acid. This reaction can often be performed under catalyst-free conditions or with the aid of a catalyst to improve efficiency.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product reactant1 2-(aminomethyl)pyridine product This compound reactant1->product + HCOOH (Heat) reactant2 Formic Acid (HCOOH) reactant2->product reactant1_struct reactant2_struct product_struct

Caption: General reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices:

The choice of formic acid as the formylating agent is based on its ready availability, low cost, and its dual role as both a reagent and a potential solvent. The reaction often proceeds by heating the amine with an excess of formic acid. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the amide bond.

Experimental Protocol: Formylation of 2-(aminomethyl)pyridine

The following is a representative, detailed protocol for the synthesis of this compound, adapted from general procedures for the N-formylation of amines.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyridine (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add formic acid (4.0 mmol, 4.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to 80 °C.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The spots can be visualized under UV light or by using an iodine chamber.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess formic acid can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Self-Validating System:

The purity and identity of the synthesized this compound should be confirmed through a combination of spectroscopic techniques as detailed in the following section. The melting point of the purified compound should also be determined and compared with literature values, if available.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a suite of analytical techniques.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem
Molecular Weight 136.15 g/mol PubChem
CAS Number 56625-03-7PubChem
Appearance Expected to be a solid or oil-
Boiling Point 135 °C at 3 TorrChemicalBook
Density 1.119 g/cm³ (Predicted)ChemicalBook
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene bridge (-CH₂-), the formyl proton (-CHO), and the amide proton (-NH-). The chemical shifts and coupling patterns of the pyridine protons will be characteristic of a 2-substituted pyridine. The methylene protons will likely appear as a doublet, coupled to the amide proton. The formyl proton will be a singlet, and the amide proton will likely be a broad singlet or a triplet, depending on the solvent and temperature.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the five distinct carbons of the pyridine ring, the methylene carbon, and the formyl carbonyl carbon. The chemical shift of the carbonyl carbon will be in the typical amide region (around 160-170 ppm).

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretch: A prominent absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C=O Stretch: A strong absorption band for the amide carbonyl (C=O) stretching vibration will be observed in the range of 1650-1680 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration of the amide will appear in the region of 1200-1400 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic C-H and C=C stretching vibrations of the pyridine ring will be observed in their characteristic regions.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (136.15 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the formyl group, and cleavage at the C-N bond of the methylene bridge, leading to fragments corresponding to the pyridylmethyl cation.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively reported, the broader class of pyridine derivatives exhibits a wide range of pharmacological effects. By examining the activities of structurally similar compounds, we can infer potential areas of interest for this molecule.

Context from Structurally Related Bioactive Molecules

Numerous pyridine-containing compounds have been developed as therapeutic agents. The pyridine ring can act as a pharmacophore, interacting with biological targets, or as a scaffold to orient other functional groups for optimal binding.

  • Anticancer Activity: Many pyridine derivatives have been investigated for their anticancer properties. They can act through various mechanisms, including the inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation.

  • Antimicrobial Activity: The pyridine scaffold is present in several antimicrobial agents. These compounds can target essential bacterial or fungal enzymes, disrupt cell membranes, or interfere with other vital cellular processes.

  • Neurological Activity: The ability of the pyridine ring to cross the blood-brain barrier has led to its incorporation into many centrally acting drugs, including those for neurodegenerative diseases and psychiatric disorders.

Inferred Potential of this compound

Given its structure, this compound could serve as a valuable building block or a lead compound in several therapeutic areas:

  • Enzyme Inhibition: The amide functionality and the pyridine nitrogen could participate in hydrogen bonding interactions with the active sites of enzymes. This makes it a candidate for screening against various enzymatic targets.

  • Coordination Chemistry: The pyridine nitrogen can coordinate with metal ions, suggesting potential applications in the design of metal-based therapeutics or as a chelating agent.

  • Fragment-Based Drug Discovery: As a relatively small molecule with key functional groups, it could be used as a fragment in fragment-based drug discovery campaigns to identify novel binders for protein targets.

Workflow for Biological Evaluation:

Biological Evaluation Workflow start Synthesized this compound screen High-Throughput Screening (HTS) (e.g., against enzyme panels, cell lines) start->screen hit_id Hit Identification screen->hit_id hit_val Hit Validation (Dose-response, secondary assays) hit_id->hit_val lead_opt Lead Optimization (Structure-Activity Relationship studies) hit_val->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a simple yet intriguing molecule within the vast chemical space of pyridine derivatives. While its individual history is not well-chronicled, its synthesis is readily achievable through established chemical transformations. The true potential of this compound lies in its future exploration as a scaffold or lead in drug discovery programs.

Future research should focus on:

  • Definitive Synthesis and Characterization: A thorough study reporting the optimized synthesis and complete, validated spectroscopic data for this compound is warranted.

  • Systematic Biological Screening: A comprehensive biological evaluation against a diverse range of targets is necessary to uncover any potential therapeutic applications.

  • Derivative Synthesis: The synthesis and evaluation of a library of derivatives, by modifying the formamide group or the pyridine ring, could lead to the discovery of compounds with enhanced potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and potential of this compound, a compound that, like many other pyridine derivatives, may hold the key to future therapeutic innovations.

References

  • Reusable Brønsted Acidic Ionic Liquid Efficiently Catalyzed N-Formylation and N-Acylation of Amines - Supporting Information. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Purification techniques for "N-Pyridin-2-ylmethyl-formamide"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of N-Pyridin-2-ylmethyl-formamide

Introduction: The Critical Role of Purity

This compound is a versatile intermediate in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. The purity of this compound is paramount, as residual starting materials, by-products, or solvents from its synthesis can lead to undesirable side reactions, impact reaction kinetics, and compromise the integrity of final products, particularly in pharmaceutical applications. This guide provides an in-depth analysis and detailed protocols for the most effective purification techniques for this compound, grounded in chemical principles and practical laboratory experience.

Physicochemical Profile and Stability Considerations

A thorough understanding of the compound's properties is the foundation for selecting an appropriate purification strategy. The presence of a basic pyridine ring and a hydrolytically sensitive formamide group dictates the need for carefully controlled conditions.

Key Properties: The formamide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, and prolonged exposure to high temperatures can cause decomposition.[1] Therefore, purification methods should ideally be conducted under neutral pH and at the lowest feasible temperature. The compound's boiling point of 135 °C at 3 Torr indicates that it is a relatively non-volatile liquid at room temperature, making vacuum distillation a viable option.[2]

PropertyValueSource
Molecular Formula C₇H₈N₂O[3][4]
Molecular Weight 136.15 g/mol [3]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 135 °C (at 3 Torr)[2]
Density ~1.12 g/cm³[2]

Common Impurities from Synthetic Routes

The purification strategy must be designed to remove specific impurities generated during synthesis. A common route to this compound is the formylation of 2-(aminomethyl)pyridine. Potential impurities from this process include:

  • Unreacted 2-(aminomethyl)pyridine: A polar, basic starting material.

  • Residual Formylating Agent/By-products: Depends on the reagent used (e.g., formic acid, ethyl formate).

  • Di-formylated or other over-reacted products: By-products from non-selective reactions.

  • Synthetic Solvents: Such as Dichloromethane (DCM), Toluene, or Methanol.[6][7]

Selecting the Optimal Purification Strategy

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. This decision-making process can be streamlined as follows:

G start Crude this compound is_solid Are impurities non-volatile solids? start->is_solid is_bp_diff Significant B.P. difference from impurities? is_solid->is_bp_diff  No filtration Simple Filtration is_solid->filtration  Yes is_polar_diff Significant polarity difference? is_bp_diff->is_polar_diff  No distillation Protocol 3: Vacuum Distillation is_bp_diff->distillation  Yes chromatography Protocol 1: Flash Column Chromatography is_polar_diff->chromatography  Yes recrystallization Protocol 2: Recrystallization (if solid or can be solidified) is_polar_diff->recrystallization  Consider as alternative filtration->is_bp_diff end Purity Analysis (NMR, GC-MS) distillation->end chromatography->end recrystallization->end

Caption: Decision workflow for selecting a purification method.

Protocol 1: Flash Column Chromatography

This is the most versatile technique for separating compounds with different polarities. It is highly effective for removing both more polar (e.g., starting amine) and less polar impurities.

Principle of Causality: Silica gel is a polar stationary phase (SiO₂). Non-polar compounds have a weak affinity for the silica and elute quickly with a non-polar mobile phase. Polar compounds, like our target molecule and the starting amine, interact more strongly with the silica via hydrogen bonding and dipole-dipole interactions. By gradually increasing the polarity of the mobile phase (eluent), we can selectively desorb and elute compounds in order of increasing polarity.

Detailed Step-by-Step Protocol
  • TLC Analysis: First, analyze the crude mixture using Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Test solvent mixtures like Ethyl Acetate/Hexane or Dichloromethane/Methanol. A good system will show clear separation between the product spot and impurities, with the product spot having an Rf value of ~0.25-0.35.

  • Column Packing:

    • Select a column with an appropriate diameter (typically a 20:1 to 40:1 ratio of silica gel weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or DCM).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM).

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent, collecting fractions.

    • Gradually increase the solvent polarity according to your TLC analysis (e.g., increase the percentage of Ethyl Acetate or Methanol).[8]

  • Fraction Analysis (QC):

    • Monitor the collected fractions by TLC.

    • Combine fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

G cluster_prep Preparation cluster_main Purification cluster_post Analysis & Recovery TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Gradient Solvents Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure, often crystalline, material if a suitable solvent can be found. It is particularly effective at removing small amounts of impurities.

Principle of Causality: This technique relies on the principle that the solubility of a compound increases in a solvent at higher temperatures. A suitable solvent will dissolve the target compound completely when hot but only sparingly when cold. Impurities present in lower concentrations will remain in the solution upon cooling, while the target compound crystallizes out.[9]

Detailed Step-by-Step Protocol
  • Solvent Selection (Screening):

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents (e.g., diethyl ether, ethyl acetate, isopropanol, or mixtures like DCM/methanol) to each tube.[6][8]

    • A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals (QC):

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[9]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be checked by melting point analysis or NMR.

G start Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve filter_hot 2. Hot Filtration (if needed) dissolve->filter_hot cool 3. Slow Cooling & Ice Bath filter_hot->cool crystals Crystals Form cool->crystals filter_cold 4. Vacuum Filtration crystals->filter_cold wash 5. Wash with Ice-Cold Solvent filter_cold->wash dry 6. Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for Recrystallization.

Protocol 3: Vacuum Distillation

Given the compound's high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purification on a larger scale, especially when impurities have significantly different volatilities.

Principle of Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure inside the distillation apparatus with a vacuum pump, the boiling point is significantly lowered.[10] This allows for the distillation of high-boiling compounds at temperatures well below their decomposition point.

Detailed Step-by-Step Protocol
  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. A short path is crucial to minimize product loss on the glass surfaces.

    • Use a heating mantle with a magnetic stirrer for uniform heating.

    • Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.

  • Distillation:

    • Place the crude product in the distillation flask with a stir bar.

    • Slowly apply the vacuum. You may observe some bubbling as dissolved gases and low-boiling solvents are removed.

    • Gradually increase the temperature of the heating mantle.

  • Fraction Collection (QC):

    • Collect any initial low-boiling impurities (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point for the product at the measured pressure, switch to a clean receiving flask to collect the main fraction.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

G setup Assemble Apparatus Short-path flask, condenser, cold trap, vacuum pump charge Charge Flask Add crude product and stir bar setup->charge evacuate Evacuate System Slowly apply vacuum, remove volatiles charge->evacuate heat Heat Gently Use heating mantle with stirring evacuate->heat collect Collect Fractions Discard forerun, collect main fraction at stable B.P. heat->collect shutdown Cool & Vent Cool completely before venting to air collect->shutdown product Pure Distilled Product shutdown->product

Caption: Workflow for Vacuum Distillation.

Summary and Comparison of Techniques

TechniquePrimary ApplicationProsCons
Flash Chromatography Broad range of impurities, small to medium scaleHighly versatile, separates compounds with similar propertiesCan be labor-intensive, uses large solvent volumes, risk of product loss on column
Recrystallization Final polishing step, removal of minor impuritiesCan yield very high purity, cost-effective, scalableFinding a suitable solvent can be difficult, potential for significant yield loss
Vacuum Distillation Large scale purification, volatile impuritiesFast, efficient for large quantities, good for removing non-volatile residuesRequires specialized equipment, potential for thermal decomposition if not controlled, does not separate compounds with close boiling points

References

  • Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. ResearchGate. Available at: [Link]

  • Synthesis of N-vinylformamide. Google Patents (US7026511B2).
  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. ResearchGate. Available at: [Link]

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie. Available at: [Link]

  • Synthesis of N-formylmaleamic acid and some related N-formylamides. ResearchGate. Available at: [Link]

  • N-(2-Pyrimidinyl)-formamide. PubChem, National Institutes of Health. Available at: [Link]

  • Method for the detection of formamide content in products. Google Patents (CN113092621B).
  • Process for the preparation of N-(sulfonylmethyl) formamide compounds. Google Patents (US4922016A).
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, Vol. 102, No. 7, 2021. Available at: [Link]

  • This compound. PubChem, National Institutes of Health. Available at: [Link]

  • Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom. Google Patents (EP0231901B1).
  • Supporting Information for "Palladium-Catalyzed α-Arylation of N-Acyl-N-alkyl-2-aminopyridines". Wiley-VCH. Available at: [Link]

  • Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. National Institutes of Health (PMC). Available at: [Link]

  • Distillation process for mixtures of pyridines. Google Patents (US3087867A).
  • Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Recrystallization of Acetanilide. YouTube. Available at: [Link]

Sources

Application Notes and Protocols: N-Pyridin-2-ylmethyl-formamide in the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Pyridin-2-ylmethyl-formamide in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, fused heterocyclic scaffolds are of paramount importance, often serving as the core of numerous therapeutic agents.[1] Among the myriad of building blocks available to synthetic chemists, this compound (C7H8N2O) has emerged as a versatile and strategic precursor for the construction of nitrogen-containing fused ring systems.[2][3] Its unique structural arrangement, featuring a pyridine ring linked to a formamide moiety via a methylene bridge, provides a reactive template for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic cores such as imidazo[1,2-a]pyridines.

These application notes serve as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the utility of this compound in the synthesis of fused heterocyclic compounds. We will delve into the mechanistic underpinnings of key transformations, provide field-proven, step-by-step protocols, and present data in a clear and accessible format to facilitate the seamless integration of these methodologies into your research endeavors.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis. The key properties of this compound are summarized below for easy reference.

PropertyValueSource
Molecular Formula C7H8N2O[2][3]
Molecular Weight 136.15 g/mol [2]
CAS Number 56625-03-7[2][3]
Appearance Off-white to yellow solid-
Solubility Soluble in most polar organic solvents (e.g., DCM, Chloroform, Acetonitrile)-

Core Application: Synthesis of Imidazo[1,2-a]pyridines via Bischler-Napieralski Type Cyclodehydration

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5] this compound serves as an excellent starting material for the synthesis of the parent imidazo[1,2-a]pyridine ring system through an intramolecular cyclodehydration reaction, mechanistically analogous to the Bischler-Napieralski reaction.[6]

Causality of Experimental Choices: The Role of Phosphorus Oxychloride (POCl₃)

The choice of a dehydrating agent is critical for effecting the intramolecular cyclization. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation.[7][8] Its role extends beyond simple dehydration. The reaction proceeds through the formation of a Vilsmeier-type intermediate, which is a potent electrophile.[9][10][11]

The mechanism involves the activation of the formamide oxygen by POCl₃, creating a good leaving group. Subsequent intramolecular electrophilic attack by the activated carbonyl carbon onto the electron-rich pyridine nitrogen atom initiates the cyclization. This is followed by elimination to afford the aromatic imidazo[1,2-a]pyridine ring system. Pyridine is often used as a solvent and a mild base to neutralize the generated HCl.[7][8][12]

Bischler_Napieralski_Mechanism cluster_activation Activation of Formamide cluster_cyclization Intramolecular Cyclization cluster_aromatization Aromatization A This compound B Vilsmeier-type Intermediate A->B + POCl₃ POCl3 POCl₃ C Cyclized Intermediate B->C Intramolecular Electrophilic Attack D Imidazo[1,2-a]pyridine C->D - H₂O - PO₂Cl Workflow Start Start: This compound Step1 Dissolve in anhydrous Pyridine Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Slowly add POCl₃ Step2->Step3 Step4 Reflux for 2-4 hours Step3->Step4 Step5 Work-up: - Quench with ice - Neutralize with NaHCO₃ - Extract with DCM Step4->Step5 Step6 Purification: Flash Column Chromatography Step5->Step6 End Product: Imidazo[1,2-a]pyridine Step6->End

Sources

The Versatile Ligand: A Guide to N-Pyridin-2-ylmethyl-formamide in Metal Complex Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the synthesis, coordination chemistry, and application of metal complexes featuring the versatile ligand, N-Pyridin-2-ylmethyl-formamide (P2YMF). This document is intended for researchers, scientists, and professionals in drug development seeking to explore the potential of this unique ligand in catalysis, materials science, and medicinal chemistry. We will delve into the underlying principles of its synthesis and coordination, providing detailed, field-tested protocols for its use.

Introduction: The Promise of a Bidentate Ligand

This compound is a bidentate ligand that offers a compelling combination of a pyridine nitrogen and a formamide group, capable of forming stable chelate rings with a variety of metal ions. The pyridine moiety provides a robust coordination site, while the formamide group introduces additional functionality and the potential for hydrogen bonding interactions. This unique structural motif makes P2YMF an attractive candidate for the development of novel metal complexes with tailored electronic and steric properties.

I. Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be readily achieved through the formylation of 2-(aminomethyl)pyridine. A reliable and straightforward method involves the reaction with an excess of a formylating agent such as ethyl formate. This reaction proceeds efficiently under reflux conditions.

Protocol 1: Synthesis of this compound

Materials:

  • 2-(aminomethyl)pyridine

  • Ethyl formate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, combine 2-(aminomethyl)pyridine with an excess of ethyl formate. A molar ratio of at least 1:5 (amine to ester) is recommended to drive the reaction to completion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the excess ethyl formate and any volatile byproducts using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound as a pure substance.

Characterization:

The identity and purity of the synthesized ligand should be confirmed by spectroscopic methods. Expected characteristic data, based on analogous compounds, are provided in the table below.

Technique Expected Observations
¹H NMR Resonances corresponding to the pyridine ring protons, the methylene protons, and the formyl proton.
¹³C NMR Signals for the carbon atoms of the pyridine ring, the methylene carbon, and the formyl carbon.
IR Spectroscopy Characteristic vibrational bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₇H₈N₂O.

II. Coordination Chemistry: The Art of Complexation

This compound typically acts as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring and the oxygen atom of the formamide group. This forms a stable five-membered chelate ring. The specific coordination geometry will depend on the metal ion, its oxidation state, and the presence of other ligands.

Caption: Bidentate coordination of P2YMF to a metal center.

Protocol 2: General Synthesis of Metal Complexes with P2YMF

Materials:

  • This compound (P2YMF)

  • Metal salt (e.g., chlorides, nitrates, acetates of Cu(II), Ni(II), Pd(II), etc.)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve the P2YMF ligand in a suitable anhydrous solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand will influence the stoichiometry of the resulting complex (e.g., 1:1 or 1:2).

  • The reaction mixture may be stirred at room temperature or gently heated under reflux to facilitate complex formation. Reaction times can vary from a few hours to overnight.

  • Upon completion, the complex may precipitate out of solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the complex remains in solution, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization or precipitation.

  • The crude complex can be purified by recrystallization from an appropriate solvent system.

Self-Validation:

The formation of the complex can be confirmed by comparing the spectroscopic data (IR, UV-Vis) of the product with that of the free ligand. Shifts in the vibrational frequencies of the C=O and pyridine ring bands in the IR spectrum are indicative of coordination. Changes in the electronic absorption spectrum also provide evidence of complexation. Single-crystal X-ray diffraction is the definitive method for structural elucidation.

III. Applications in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes of pyridyl-containing ligands have shown significant promise as catalysts in cross-coupling reactions. The P2YMF ligand can be used to prepare palladium(II) precatalysts for reactions such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.

Suzuki_Coupling_Workflow cluster_prep Catalyst Preparation cluster_reaction Suzuki-Miyaura Reaction cluster_analysis Workup & Analysis Ligand P2YMF Ligand Catalyst [Pd(P2YMF)(OAc)₂] Precatalyst Ligand->Catalyst Pd_Salt Pd(OAc)₂ Pd_Salt->Catalyst Solvent_Prep Anhydrous Toluene Solvent_Prep->Catalyst Reaction_Vessel Reaction Mixture Catalyst->Reaction_Vessel Catalyst (mol%) Aryl_Halide Aryl Halide (e.g., 4-Bromoacetophenone) Aryl_Halide->Reaction_Vessel Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent_Reaction Toluene/Water Solvent_Reaction->Reaction_Vessel Product Coupled Product Reaction_Vessel->Product Heat/Stir Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Analysis GC-MS / NMR for Yield & Purity Purification->Analysis

Caption: Workflow for Suzuki-Miyaura cross-coupling using a Pd-P2YMF catalyst.

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • [Pd(P2YMF)(OAc)₂] precatalyst (prepared in situ or isolated)

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the [Pd(P2YMF)(OAc)₂] precatalyst (e.g., 1 mol%).

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene and water as the solvent system (e.g., a 10:1 ratio, 2 mL total volume).

  • Seal the tube and heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 80-100 °C) for the required time (e.g., 1-12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

  • Base (K₂CO₃): Essential for the transmetalation step in the catalytic cycle.

  • Solvent System: The biphasic toluene/water system is often effective for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

IV. Biological Applications: Antimicrobial and Antifungal Activity

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[1] The chelation of a metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Copper(II) complexes, in particular, are known for their broad-spectrum antimicrobial and antifungal properties.[1]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • P2YMF metal complex (e.g., Cu(II) complex)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the P2YMF metal complex in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the complex in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in medium without the complex) and a negative control (medium only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the complex that results in the complete inhibition of visible microbial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[2]

Trustworthiness of the Protocol:

This protocol is based on the standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) and allows for reproducible determination of antimicrobial efficacy. The inclusion of positive and negative controls is crucial for validating the results of each assay.

V. Data Summary and Characterization

The following table summarizes key physical and chemical properties of this compound.

Property Value Reference
Molecular Formula C₇H₈N₂O[3]
Molecular Weight 136.15 g/mol [3]
CAS Number 56625-03-7[3]
Boiling Point 135 °C (at 3 Torr)[4]
Density (predicted) 1.119 g/cm³[4]

VI. Conclusion and Future Directions

This compound is a ligand with significant potential in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it a valuable building block for the design of novel metal complexes. The applications of these complexes in catalysis and medicinal chemistry are promising areas for further research. Future studies could focus on expanding the range of metal ions complexed with P2YMF, exploring their efficacy in other catalytic transformations, and investigating their mechanisms of biological action in greater detail.

References

  • Synthesis of two novel M(II) (M= Co or Cu ) complexes with a long flexible and neutral tetradentate dipyridyl ligand - Academia.edu. Available at: [Link]

  • Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Molecular Structure of 2-Pyridyl-formamide N(4)-Dimethylthiosemicarbazone and Some Five-Coordina. Available at: [Link]

  • Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes - ResearchGate. Available at: [Link]

  • A Rapid and High Throughput MIC Determination Method to Screen Uranium Resistant Microorganisms - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • The Antimicrobial Efficacy of Copper Complexes: A Review - PMC - NIH. Available at: [Link]

  • Synthesis and spectroscopic characterisation of cobalt(II), nickel(II) and copper(II) complexes with 5-methyl-1-(2'-pyridyl)pyrazole-3-carbohydrazide - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - MDPI. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH. Available at: [Link]

  • Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine - ResearchGate. Available at: [Link]

  • (PDF) Copper(II) Complexes of 2-(Methylthiomethyl)anilines: Spectral and Structural Properties and In Vitro Antimicrobial Activity - ResearchGate. Available at: [Link]

  • Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling - Cairo University Scholars. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Antifungal Activities of Biorelevant Complexes of Copper(II) with Biosensitive Macrocyclic Ligands - PMC - NIH. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - ResearchGate. Available at: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. Available at: [Link]

  • Iminopyridine-Based Cobalt(II) and Nickel(II) Complexes: Synthesis, Characterization, and Their Catalytic Behaviors for 1,3-Butadiene Polymerization - PMC - NIH. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - MDPI. Available at: [Link]

  • New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents - MDPI. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. Available at: [Link]

  • Synthesis and Characterization of Cobalt (II), Nickel (II), and Copper (II) Complexes of Some 2'- Hydroxychalcones - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PubMed. Available at: [Link]

  • New palladium (II) complexes containing phosphine-nitrogen ligands and their use as catalysts in aminocarbonylation reaction - ResearchGate. Available at: [Link]

  • Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling - PMC - NIH. Available at: [Link]

  • CN101441167A - Method for measuring minimum inhibiting concentration of heavy metal to microorganism - Google Patents.
  • Copper complexes with bioactive ligands. Part II--Antifungal activity - PubMed. Available at: [Link]

Sources

Application Notes and Protocols: The Role of the N-Pyridin-2-ylmethyl-formamide Scaffold in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form hydrogen bonds, participate in pi-stacking interactions, and act as a metal-chelating moiety makes it a versatile component in the design of enzyme inhibitors. This document provides a detailed guide on the utilization of the "N-Pyridin-2-ylmethyl-formamide" core structure as a foundational building block for the synthesis and evaluation of novel enzyme inhibitors. We will explore synthetic strategies, provide detailed protocols for enzyme inhibition assays, and discuss the principles of structure-activity relationship (SAR) studies, offering a comprehensive framework for researchers in the field of drug discovery.

Introduction: The this compound Scaffold - A Versatile Starting Point

The this compound molecule (C7H8N2O) is a simple yet potent scaffold for the development of more complex and specific enzyme inhibitors.[1][2] Its structure combines several key features that are advantageous in medicinal chemistry:

  • A Pyridine Ring: This nitrogen-containing heterocycle can act as a hydrogen bond acceptor and engage in cation-pi and pi-pi stacking interactions with amino acid residues in an enzyme's active site. Pyridine derivatives have been successfully developed as inhibitors for a wide range of enzymes, including kinases, cholinesterases, and carbonic anhydrases.[3][4][5]

  • A Flexible Methylformamide Linker: The -(CH2)-NH-CHO group provides a flexible linker that allows for the precise positioning of the pyridine ring and any additional pharmacophores within the enzyme's binding pocket. The formamide group itself can act as both a hydrogen bond donor and acceptor.

  • Reactive Moieties for Derivatization: The secondary amine and the formyl group (after potential hydrolysis) offer reactive sites for chemical modification, enabling the synthesis of a diverse library of derivatives.

This combination of features makes this compound an attractive starting point for fragment-based drug discovery and lead optimization campaigns.

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound scaffold typically involves the modification of the formamide group or the addition of substituents to the pyridine ring. A common strategy is to use the amine precursor, 2-aminomethylpyridine, and react it with various acylating or sulfonylating agents to introduce diverse functionalities.

General Synthetic Scheme

A representative synthetic route to generate a library of amide derivatives from 2-aminomethylpyridine is outlined below. This approach allows for the introduction of various R-groups, which can be tailored to target specific enzyme active sites.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 2-Aminomethylpyridine product N-(pyridin-2-ylmethyl)amide Derivative reactant1->product Amide Bond Formation reactant2 Carboxylic Acid (R-COOH) reactant2->product reagent1 Coupling Agent (e.g., HATU, EDC) reagent1->product reagent2 Base (e.g., DIPEA) reagent2->product reagent3 Solvent (e.g., DMF, CH2Cl2) reagent3->product

Caption: General workflow for the synthesis of N-(pyridin-2-ylmethyl)amide derivatives.

Detailed Protocol: Synthesis of a Representative N-(pyridin-2-ylmethyl)benzamide Derivative

This protocol describes the synthesis of a model compound where the formamide group is replaced with a benzamide group.

Materials:

  • 2-Aminomethylpyridine

  • Benzoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve benzoic acid (1.0 mmol) in anhydrous DMF (10 mL).

  • Activation: Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add 2-aminomethylpyridine (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc (50 mL) and saturated aqueous NaHCO3 solution (50 mL).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-(pyridin-2-ylmethyl)benzamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Protocols for Enzyme Inhibition Assays

Once a library of this compound derivatives has been synthesized, the next step is to evaluate their inhibitory activity against the target enzyme. Below is a general protocol for a colorimetric enzyme inhibition assay, which can be adapted for various enzymes.

General Workflow for an In Vitro Enzyme Inhibition Assay

G start Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solutions - Assay Buffer step1 Dispense Inhibitor dilutions and controls into a 96-well plate. start->step1 step2 Add Enzyme Solution to all wells. Pre-incubate for 10-15 minutes at 37°C. step1->step2 step3 Initiate reaction by adding Substrate Solution to all wells. step2->step3 step4 Incubate for a defined period (e.g., 30 minutes) at 37°C. step3->step4 step5 Stop the reaction (if necessary) with a stop solution. step4->step5 step6 Read absorbance at a specific wavelength using a plate reader. step5->step6 end Calculate % Inhibition and IC50 values. step6->end

Caption: A typical workflow for a 96-well plate-based enzyme inhibition assay.

Detailed Protocol: α-Amylase Inhibition Assay

This protocol is adapted for screening inhibitors against α-amylase, an enzyme relevant to the management of type 2 diabetes.[6]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • This compound derivatives (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-amylase (0.5 mg/mL) in phosphate buffer.

    • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer. The final concentration of DMSO should be less than 1%.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each test compound dilution (or positive control/buffer for controls).

    • Add 50 µL of the α-amylase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.[7]

  • Enzymatic Reaction:

    • Add 50 µL of the starch solution to each well to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 100 µL of DNSA reagent to each well.

    • Seal the plate and heat it in a boiling water bath for 5-10 minutes.

  • Data Acquisition:

    • Cool the plate to room temperature and add 50 µL of distilled water to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Data Presentation

The results of the enzyme inhibition assays should be summarized in a clear and concise table to allow for easy comparison of the inhibitory potencies of the different derivatives.

Compound IDR-Group ModificationTarget EnzymeIC50 (µM)
Parent Scaffold -CHOα-Amylase> 100
Derivative 1 -CO-Phα-Amylase25.4 ± 2.1
Derivative 2 -CO-(4-Cl-Ph)α-Amylase10.8 ± 1.5
Derivative 3 -SO2-Phα-Amylase45.2 ± 3.7
Acarbose (Positive Control)α-Amylase5.6 ± 0.8

Table 1: Hypothetical inhibition data for a series of this compound derivatives against α-amylase.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical modifications to the this compound scaffold affect its inhibitory activity. By systematically altering the structure of the derivatives and measuring their potency, researchers can identify key pharmacophoric features and optimize the lead compounds.

Key Principles of SAR for Pyridine-Based Inhibitors
  • Substitution on the Pyridine Ring: Adding electron-withdrawing or electron-donating groups to the pyridine ring can modulate its pKa and its ability to interact with the enzyme. For example, a halogen atom might engage in halogen bonding, enhancing binding affinity.

  • Modification of the Amide Moiety: Replacing the formamide with larger, more complex amide or sulfonamide groups can allow the molecule to access deeper pockets within the active site and form additional interactions. The nature of the R-group is critical for specificity and potency.

  • Stereochemistry: If chiral centers are introduced, the stereoisomers should be separated and tested individually, as enzymes are chiral and will often exhibit stereospecific binding.

Visualizing SAR

G node1 Scaffold (Low Activity) node2 Add Phenyl Ring (Moderate Activity) node1->node2 Improves hydrophobic interactions node5 Replace Amide with Sulfonamide (Low Activity) node1->node5 Unfavorable geometry for H-bonding node3 Add 4-Chloro to Phenyl (High Activity) node2->node3 Halogen bonding and favorable electronics node4 Add 4-Methoxy to Phenyl (Reduced Activity) node2->node4 Steric clash or unfavorable electronics

Caption: A hypothetical SAR map for this compound derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel enzyme inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, allow for the generation of compound libraries with a wide range of biological activities. The protocols and methodologies outlined in this document provide a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery efforts, from initial synthesis to detailed enzymatic evaluation and lead optimization.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Johannes, C. et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • Bembenek, S. D. et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Regan, J. et al. (2016). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Levin, J. I. et al. (2001). N-hydroxyformamide peptidomimetics as TACE/matrix metalloprotease inhibitors: oral activity via P1' isobutyl substitution. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Ahmad, I. et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry. Available from: [Link]

  • Sabatino, M. et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience. Available from: [Link]

  • Ahmad, S. et al. (2024). Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. Inorganic and Fine Chemicals. Available from: [Link]

  • Rolfe, V. et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Fitoterapia. Available from: [Link]

  • Al-Hamdani, A. A. S. et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Journal of the Iranian Chemical Society. Available from: [Link]

  • Khan, I. et al. (2023). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. Available from: [Link]

  • ResearchGate. Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. Available from: [Link]

  • Jabeen, A. et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]

  • Barbe, J.-M. et al. (2002). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie. Available from: [Link]

  • Hernández-Gallegos, C. S. et al. (2022). Synthesis of new thieno[2,3-b]pyridines as inhibitors of FOXM1 transcription factor. Results in Chemistry. Available from: [Link]

  • Ilies, M. et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available from: [Link]

Sources

Application Notes & Protocols: Characterizing the In Vitro Bioactivity of N-Pyridin-2-ylmethyl-formamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel small molecules.

Introduction: Rationale for Investigating N-Pyridin-2-ylmethyl-formamide

This compound (CAS: 56625-03-7) is a small molecule featuring a pyridine ring, a structural motif present in numerous biologically active compounds.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, conferring activities such as anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2]

Given the nascent state of research on this compound, a systematic in vitro evaluation is warranted to elucidate its potential therapeutic value. This document provides a strategic guide and detailed protocols for an initial exploratory screening to assess its impact on key cellular enzymes involved in epigenetic regulation: Sirtuins (SIRTs) and Histone Deacetylases (HDACs). These enzyme families are critical regulators of gene expression and are implicated in cancer, aging, and metabolic disorders, making them prominent targets in drug discovery.[3][4]

This guide is designed to be a self-validating system, providing not just procedural steps but also the underlying scientific principles, expected outcomes, and data interpretation frameworks.

Physicochemical Properties of this compound

A foundational understanding of the test article's properties is crucial for accurate and reproducible in vitro studies.

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem[5]
Molecular Weight 136.15 g/mol PubChem[5]
CAS Number 56625-03-7Guidechem[6]
Appearance Varies (typically solid)-
Solubility To be determined empirically (recommend starting with DMSO)-

Initial Preparation of Stock Solution: For in vitro assays, a high-concentration stock solution in a validated solvent is required. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing capacity and compatibility with most assay formats at low final concentrations (<0.5%).

  • Protocol:

    • Accurately weigh 1-5 mg of this compound.

    • Dissolve in an appropriate volume of high-purity, anhydrous DMSO to create a 10 mM or 50 mM stock solution.

    • Vortex thoroughly until fully dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Tier 1 Screening: Assessing General Cytotoxicity

Before investigating specific enzyme inhibition, it is essential to determine the concentration range at which this compound exhibits cytotoxic effects. This ensures that any observed enzyme inhibition is not a secondary consequence of cell death. A standard MTT or resazurin-based assay using a common cancer cell line (e.g., HeLa or A549) is recommended.

Workflow for General Cytotoxicity Assessment:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis P1 Prepare this compound serial dilutions T1 Treat cells with compound dilutions P1->T1 P2 Seed cells in 96-well plate P2->T1 T2 Incubate for 24-72 hours T1->T2 A1 Add MTT/Resazurin reagent T2->A1 A2 Incubate (2-4 hours) A1->A2 A3 Read absorbance/fluorescence A2->A3 D1 Calculate % cell viability A3->D1 D2 Determine CC50 (Cytotoxic Concentration 50%) D1->D2

Caption: Workflow for determining the CC50 of this compound.

Application Protocol: Sirtuin (SIRT1) Inhibition Assay

Sirtuins are NAD⁺-dependent deacetylases that play crucial roles in cellular metabolism and stress responses.[4] This protocol adapts a common fluorometric assay to screen for potential inhibitory activity of this compound against human SIRT1.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore (e.g., AFC). In the presence of NAD⁺, active SIRT1 deacetylates the substrate. A developer solution is then added, which specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a quantifiable signal. An inhibitor will prevent this reaction, resulting in a lower fluorescence signal.[4][7]

Materials:

  • Recombinant Human SIRT1 Enzyme

  • SIRT1 Assay Buffer

  • Fluorogenic Acetylated Peptide Substrate

  • NAD⁺ Solution

  • Developer Solution

  • Trichostatin A (as a non-sirtuin HDAC inhibitor control)[4]

  • Suramin (as a known SIRT1 inhibitor positive control)

  • This compound (Test Article)

  • 96-well black, flat-bottom plates

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 2X SIRT1 Enzyme solution by diluting the enzyme stock in SIRT1 Assay Buffer.

    • Prepare a 2X Substrate/NAD⁺ solution by combining the peptide substrate and NAD⁺ in SIRT1 Assay Buffer.

    • Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM final concentration) and the positive control (Suramin) in SIRT1 Assay Buffer.

  • Assay Plate Setup (in duplicate or triplicate):

    • Blank (No Enzyme): 50 µL Assay Buffer.

    • Negative Control (100% Activity): 40 µL Assay Buffer + 10 µL DMSO (or solvent control).

    • Positive Control (Inhibitor): 40 µL Assay Buffer + 10 µL Suramin solution.

    • Test Compound: 40 µL Assay Buffer + 10 µL of each this compound dilution.

  • Enzyme Reaction:

    • Add 25 µL of 2X SIRT1 Enzyme solution to all wells except the "Blank".

    • Mix gently by tapping the plate and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of 2X Substrate/NAD⁺ solution to all wells.

  • Incubation:

    • Cover the plate and incubate at 37°C for 30-60 minutes. Protect from light.

  • Development and Measurement:

    • Stop the reaction and develop the signal by adding 50 µL of Developer solution to each well.

    • Incubate at 37°C for 15-30 minutes.

    • Read the fluorescence on a microplate reader at an excitation wavelength of ~340-400 nm and an emission wavelength of ~440-505 nm.[4][8]

Data Analysis:

  • Subtract the average fluorescence of the "Blank" wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative_Control - Signal_Blank))

  • Plot the % Inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Application Protocol: Pan-HDAC Inhibition Assay

HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, playing a key role in transcriptional regulation.[3][9] Inhibition of HDACs is a validated strategy in cancer therapy. This fluorometric assay provides a method to screen this compound for broad HDAC inhibitory activity.

Principle: This assay functions similarly to the SIRT1 assay. It uses a fluorogenic substrate containing an acetylated lysine. Deacetylation by HDACs sensitizes the substrate for cleavage by a developer, which releases a fluorophore.[10] The assay is typically performed with a nuclear extract (e.g., from HeLa cells) as a source of multiple HDAC isoforms.

Materials:

  • HeLa Nuclear Extract (as a source of HDACs)

  • HDAC Assay Buffer

  • Fluorogenic HDAC Substrate

  • HDAC Developer

  • Trichostatin A (TSA) or SAHA (as a positive control inhibitor)

  • This compound (Test Article)

  • 96-well black, flat-bottom plates

Step-by-Step Protocol:

  • Plate Layout:

    • Prepare serial dilutions of this compound and the positive control (TSA) in HDAC Assay Buffer.

    • Add 50 µL of HDAC Assay Buffer to all wells.

    • Add 5 µL of the appropriate compound dilution, positive control, or solvent control (DMSO) to the wells.

  • Enzyme Addition:

    • Dilute the HeLa Nuclear Extract in HDAC Assay Buffer.

    • Add 25 µL of the diluted nuclear extract to each well (except for "No Enzyme" blanks).

  • Reaction Initiation and Incubation:

    • Add 20 µL of the HDAC Substrate to all wells.

    • Mix and incubate the plate at 37°C for 30 minutes, covered.[9]

  • Signal Development:

    • Add 20 µL of HDAC Developer to each well.

    • Incubate at room temperature for 15 minutes.[9]

  • Fluorescence Reading:

    • Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[10]

Data Analysis and Visualization: The data analysis is identical to the SIRT1 assay, yielding an IC₅₀ value that reflects the compound's potency as a pan-HDAC inhibitor.

Visualizing the Assay Principle:

G cluster_reaction HDAC/SIRT1 Reaction cluster_dev Development Step Substrate Fluorogenic Substrate (Acetylated, Non-fluorescent) Enzyme HDAC or SIRT1 Substrate->Enzyme Product_Deacetyl Deacetylated Substrate Enzyme->Product_Deacetyl Deacetylation Inhibitor This compound Inhibitor->Enzyme Inhibition Developer Developer Enzyme Product_Deacetyl->Developer Product_Deacetyl->Developer Fluorophore Released Fluorophore (Fluorescent Signal) Developer->Fluorophore Cleavage

Caption: General principle of fluorometric deacetylase inhibition assays.

Trustworthiness and Self-Validation

To ensure the integrity of the screening results, the following controls must be included in every assay plate:

  • Negative Control (0% Inhibition): Contains enzyme, substrate, and solvent (DMSO), representing maximum enzyme activity.

  • Positive Control (100% Inhibition): Contains enzyme, substrate, and a known potent inhibitor (e.g., Suramin for SIRT1, TSA for HDACs). This validates that the assay system can detect inhibition.

  • Blank (No Enzyme): Contains substrate and buffer only. This measures background fluorescence and is subtracted from all other wells.

  • Compound Interference Control (Optional but Recommended): Test this compound with the substrate and developer in the absence of the enzyme to check for autofluorescence or quenching effects.

Concluding Remarks

These application notes provide a robust, scientifically-grounded framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity and potential inhibitory effects on the SIRT1 and pan-HDAC enzyme classes, researchers can generate the foundational data necessary to guide further investigation into its mechanism of action and therapeutic potential. Positive "hits" from these screens would warrant follow-up studies, including isoform-specific inhibition assays, cell-based target engagement assays, and further structure-activity relationship (SAR) studies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12228441, this compound. Retrieved from [Link][5]

  • Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Retrieved from [Link]

  • Gryboś, E., & Paskas, S. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6567. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro testing of new potent polyacridine-melittin gene delivery peptides. PubMed. Retrieved from a valid, but non-specific, landing page.
  • Singh, R. P., et al. (2024). Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. Journal of Molecular Structure, 1301, 137345. Retrieved from [Link][11]

  • McFadden, J. M., et al. (2016). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1436, 105-18. Retrieved from [Link]

  • Shukla, S., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 8(1), 1-12. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Synthesis and biological activity of N′-(substituted pyrimidin-2-yl)-N-chrysanthemoylthiourea derivatives. Retrieved from a valid, but non-specific, landing page.
  • Biocompare. (2012). HDAC 1 Inhibitor Screening Assay Kit from Cayman Chemical. Retrieved from [Link][9]

  • El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15690. Retrieved from [Link][1]

  • MDPI. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. Retrieved from a valid, but non-specific, landing page.
  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from a valid, but non-specific, landing page.
  • National Center for Biotechnology Information. (n.d.). 2-({[(Pyridin-1-ium-2-ylmethyl)carbamoyl]formamido}methyl)pyridin-1-ium bis(3,5-dicarboxybenzoate): crystal structure and Hirshfeld surface analysis. PubMed Central. Retrieved from a valid, but non-specific, landing page.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255580, N-(2-Pyrimidinyl)-formamide. PubChem. Retrieved from a valid, but non-specific, landing page.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "N-Pyridin-2-ylmethyl-formamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Pyridin-2-ylmethyl-formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. We will explore the causality behind experimental choices, ensuring a robust and reproducible reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The synthesis of this compound from 2-aminomethylpyridine typically involves N-formylation. The most prevalent and practical methods include:

  • Formic Acid as the Formylating Agent: This is a direct and atom-economical method. The reaction can be carried out by heating 2-aminomethylpyridine with formic acid, often in a solvent like toluene with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion.[1]

  • Acetic Formic Anhydride: This is a highly effective, though moisture-sensitive, formylating agent. It is often prepared in situ from formic acid and acetic anhydride or used as a pre-formed reagent.[1] This method is typically faster and proceeds at lower temperatures.

  • Ethyl Formate: This method offers a milder alternative to formic acid and its anhydride. The reaction is typically performed by heating the amine with an excess of ethyl formate.

Q2: I am not getting a complete reaction. What are the likely causes?

A2: Incomplete conversion of 2-aminomethylpyridine to the desired formamide can stem from several factors:

  • Insufficient removal of water: When using formic acid, the water generated during the reaction can lead to an equilibrium that disfavors product formation. The use of a Dean-Stark trap is crucial for driving the reaction forward.[1]

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the chosen solvent and formylating agent.

  • Reagent stoichiometry: An insufficient amount of the formylating agent will naturally lead to incomplete conversion. Using a slight excess of the formylating agent is often recommended.

  • Reaction time: The reaction may simply need more time to reach completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]

Q3: I am observing an unexpected side product. What could it be?

A3: A common side product in the formylation of amines, particularly when using reagents like phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack conditions), is the formation of a formamidine derivative.[3] While less common with the methods described above, it's a possibility to consider, especially under certain conditions. Another potential issue with aminopyridines is the reaction at the pyridine nitrogen, although the primary amine is generally more nucleophilic.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1][2] A suitable mobile phase would be a mixture of ethyl acetate and hexane, or dichloromethane and methanol. The starting material (2-aminomethylpyridine) is quite polar, while the product (this compound) will be less polar. You should observe the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the product.

Troubleshooting Guide

Problem 1: Low Yield
Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction has not gone to completion due to reasons outlined in FAQ 2.- Ensure efficient water removal with a properly set up Dean-Stark trap if using formic acid. - Increase reaction time and continue to monitor by TLC. - Consider a slight increase in the molar excess of the formylating agent. - If using ethyl formate, ensure the reaction is conducted in a sealed vessel to prevent evaporation of the reagent.
Product Loss During Work-up The product may be partially soluble in the aqueous phase during extraction, or may be lost during purification.- After extraction with an organic solvent, back-extract the aqueous layer to recover any dissolved product. - Use a saturated brine solution for the final wash to minimize product loss to the aqueous layer. - During column chromatography, ensure the chosen solvent system provides good separation and that the product is not eluting too quickly or too slowly.
Hydrolysis of Product The formamide product can be susceptible to hydrolysis back to the amine under strongly acidic or basic conditions during work-up.[4][5]- Use a mild base, such as sodium bicarbonate solution, for neutralization. - Minimize the time the product is in contact with acidic or basic aqueous solutions.
Problem 2: Difficulty in Product Purification
Potential Cause Explanation Troubleshooting Steps
Co-elution with Starting Material The polarity difference between the starting material and product might not be sufficient for clean separation with the chosen TLC/column solvent system.- Adjust the polarity of your eluent. For normal phase silica gel chromatography, a gradient elution from a less polar to a more polar solvent system can be effective. - Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
Presence of Formic Acid/Acetic Acid in the Product Residual acid from the reaction can be difficult to remove by simple extraction.- After the initial work-up, dissolve the crude product in a suitable organic solvent and wash again with a saturated sodium bicarbonate solution. - Co-evaporation with a high-boiling point solvent like toluene can sometimes help remove traces of volatile acids.
Oily Product That Won't Crystallize The product may be an oil at room temperature, or impurities may be preventing crystallization.- Ensure the product is pure by NMR and/or GC-MS. - Attempt crystallization from a different solvent system. A mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexane) can be effective. - If the product is indeed an oil, purification by column chromatography followed by removal of solvent under high vacuum is the standard procedure.

Experimental Protocols

Protocol 1: Formylation with Formic Acid and a Dean-Stark Trap

This protocol is adapted from a general procedure for the N-formylation of amines.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-aminomethylpyridine (1.0 eq).

  • Reagent Addition: Add toluene to the flask to give a starting material concentration of approximately 0.5 M. Add formic acid (1.2 eq).

  • Reaction: Heat the mixture to reflux. The water generated will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Formylation with Acetic Formic Anhydride

This protocol utilizes a powerful formylating agent that can be prepared in situ.[6]

  • Preparation of Acetic Formic Anhydride (in situ): In a separate flask under an inert atmosphere (e.g., nitrogen or argon), cool acetic anhydride (1.1 eq) to 0 °C. Slowly add formic acid (1.0 eq) while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 1-2 hours.

  • Reaction Setup: In another flask, dissolve 2-aminomethylpyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or THF.

  • Reagent Addition: Slowly add the freshly prepared acetic formic anhydride solution to the solution of 2-aminomethylpyridine at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography as needed.

Data Presentation

Table 1: Comparison of Formylation Methods

MethodFormylating AgentTypical ConditionsAdvantagesDisadvantages
Method 1 Formic AcidToluene, reflux with Dean-Stark trapCost-effective, readily available reagents.[1]Can require longer reaction times, high temperatures.
Method 2 Acetic Formic AnhydrideAnhydrous solvent, 0 °C to RTHigh reactivity, faster reaction times.[6]Reagent is moisture sensitive, requires anhydrous conditions.[1]
Method 3 Ethyl FormateNeat or in a high-boiling solvent, refluxMilder conditions, good for sensitive substrates.[7][8]May require a large excess of reagent and longer reaction times.[8]

Table 2: Expected Spectroscopic Data for this compound

Spectroscopy Expected Chemical Shifts / Frequencies Notes
¹H NMR δ ~8.5 (d, 1H, pyridine-H6), 7.7 (t, 1H, pyridine-H4), 7.2-7.3 (m, 2H, pyridine-H3, H5), 8.2 (s, 1H, formyl-H), 4.6 (d, 2H, CH₂), NH proton may be broad and its chemical shift is concentration-dependent.Chemical shifts are approximate and can vary based on solvent and concentration. The formyl proton often appears as a singlet. The methylene protons will be a doublet due to coupling with the NH proton.
¹³C NMR δ ~161 (C=O), 157 (pyridine-C2), 149 (pyridine-C6), 137 (pyridine-C4), 122-123 (pyridine-C3, C5), 45 (CH₂)The carbonyl carbon of the formamide will be significantly downfield.
IR (Infrared) ~3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, amide I band), ~1590, 1570, 1470, 1435 cm⁻¹ (pyridine ring stretches)The N-H stretch will be a broad peak. The amide C=O stretch is a strong, characteristic absorption.

Visualizations

Reaction Workflow

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2-aminomethylpyridine reagents Select Formylating Agent: - Formic Acid - Acetic Formic Anhydride - Ethyl Formate start->reagents reaction N-Formylation Reaction reagents->reaction monitoring Monitor by TLC reaction->monitoring Check for completion workup Aqueous Work-up (Wash with NaHCO₃, Brine) monitoring->workup purification Dry, Concentrate & Purify (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_workup_loss Loss During Work-up/Purification start Low Yield of This compound check_tlc Analyze TLC of crude reaction mixture start->check_tlc incomplete Starting material remains check_tlc->incomplete Incomplete Conversion workup_loss Clean reaction but low isolated yield check_tlc->workup_loss Complete Conversion optimize Optimize Reaction Conditions: - Increase reaction time - Ensure water removal - Check reagent stoichiometry incomplete->optimize troubleshoot_workup Review Work-up & Purification: - Back-extract aqueous layers - Check for product hydrolysis - Optimize chromatography workup_loss->troubleshoot_workup

Caption: Troubleshooting flowchart for low yield issues.

References

  • Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A mild and efficient method for the N-formylation of primary and secondary amines. Tetrahedron Letters, 41(46), 9149–9151.
  • Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Naikoo, R. A., et al. (2017). Synthesis of N-formylation of amines using various ion exchanged forms of Zeolite-A as catalysts. MOJ Biorg Org Chem, 1(5), 168-174.
  • Singh, R., et al. (2016). First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Advances, 6(78), 74834-74839. [Link]

  • Behrman, E. J., & Hillenbrand, E. L. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research, 2008(10), 559-561.
  • Zhang, Y., et al. (2011). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. Journal of Molecular Structure: THEOCHEM, 997(1-3), 82-89.
  • St-Cyr, D., & Arndtsen, B. A. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. Organic letters, 16(5), 1342–1345. [Link]

  • Naikoo, R. A., et al. (2017). Synthesis of N-Formylation of Amines using Various Ion Exchanged Forms of Zeolite-A as Catalysts. ResearchGate. [Link]

  • ResearchGate. (n.d.). Selected IR stretching frequencies, and 1H and 13C NMR chemical shifts of the…. Retrieved from [Link]

  • Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]

  • van der Plas, H. C. (1998). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Sharma, S., et al. (2014). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Journal of the Indian Chemical Society, 91(1), 129-134.
  • Choi, Y., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(4), 439-441.
  • Metcalfe, T., & Metcalfe, J. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

  • St-Cyr, D., & Arndtsen, B. A. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. [Link]

  • Marti, S., et al. (2004). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. Journal of the American Chemical Society, 126(21), 6792-6801.

Sources

Common side products in the formylation of 2-aminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of 2-aminomethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial synthetic transformation. Here, we will delve into the common challenges and side products encountered during the formylation of 2-aminomethylpyridine, providing you with troubleshooting strategies and in-depth explanations to ensure the success of your experiments. Our approach is grounded in mechanistic understanding and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 2-aminomethylpyridine?

The formylation of 2-aminomethylpyridine to produce N-(pyridin-2-ylmethyl)formamide is typically achieved through several established methods. The choice of method often depends on the scale of the reaction, available reagents, and desired purity. Common methods include the use of formic acid, often with a dehydrating agent, or mixed anhydrides like acetic formic anhydride.[1] Catalytic methods are also employed to improve efficiency and yield.[1]

Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A common issue is the formation of a formamidine byproduct. This occurs when a second molecule of 2-aminomethylpyridine reacts with the initially formed N-(pyridin-2-ylmethyl)formamide. This is more prevalent under certain conditions, such as the Vilsmeier-Haack reaction, but can also occur with other formylating agents if the reaction is not properly controlled.[2]

Q3: Can the pyridine nitrogen interfere with the formylation reaction?

Yes, the pyridine nitrogen, being basic, can be protonated by acidic reagents like formic acid. This protonation can influence the nucleophilicity of the primary amine and the overall reaction rate. In some cases, quaternization of the pyridine nitrogen by reactive intermediates can occur, leading to undesired side products, although this is less common under standard formylation conditions.

Q4: Is it possible to have double formylation on the primary amine?

The formation of a di-formylated product, where two formyl groups are attached to the nitrogen atom, is generally not observed under standard formylation conditions for primary amines. The resulting N,N-diformyl species is highly unstable.

Q5: My reaction is not going to completion, even with excess formylating agent. What could be the issue?

Incomplete conversion can be due to several factors. If using formic acid alone, the removal of water is crucial to drive the equilibrium towards the product.[1] The use of a Dean-Stark trap or a dehydrating agent can be beneficial. Additionally, ensure your starting material is pure and the reagents are of high quality. Catalyst deactivation, if a catalytic method is used, could also be a culprit.

Troubleshooting Guide: Common Side Products and Solutions

This section provides a detailed breakdown of common side products, their mechanisms of formation, and strategies to mitigate their presence.

Side Product 1: N,N'-(iminomethanediyl)bis(N-(pyridin-2-ylmethyl)amine) (Formamidine)
Side Product Structure Common Cause Prevention & Troubleshooting
Formamidine(Structure to be depicted in diagram)Reaction of N-(pyridin-2-ylmethyl)formamide with unreacted 2-aminomethylpyridine. More common in Vilsmeier-Haack conditions.[2]- Control Stoichiometry: Use a slight excess of the formylating agent. - Slow Addition: Add the 2-aminomethylpyridine slowly to the formylating agent to maintain a low concentration of the free amine. - Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of formamidine formation. - Purification: Formamidines can often be separated from the desired formamide by column chromatography.

Mechanism of Formamidine Formation:

G cluster_0 Step 1: Formation of Vilsmeier Reagent (if applicable) cluster_1 Step 2: Formation of the Desired Formamide cluster_2 Step 3: Formation of Formamidine Side Product DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Amine 2-Aminomethylpyridine Formamide N-(pyridin-2-ylmethyl)formamide Amine->Formamide FormylatingAgent Formylating Agent (e.g., Vilsmeier Reagent or Acetic Formic Anhydride) FormylatingAgent->Formamide Formamidine Formamidine Byproduct Formamide->Formamidine Reacts with Amine2 Another molecule of 2-Aminomethylpyridine Amine2->Formamidine

Caption: Formation pathway of the formamidine side product.

Side Product 2: Unreacted Starting Material
Issue Common Cause Prevention & Troubleshooting
Unreacted 2-aminomethylpyridine- Insufficient formylating agent. - Reversible reaction with water present.[1] - Low reaction temperature or short reaction time.- Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the formylating agent. - Water Removal: If using formic acid, employ a Dean-Stark trap or a co-solvent like toluene to azeotropically remove water. - Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.

Reaction Equilibrium:

G Amine 2-Aminomethylpyridine Formamide N-(pyridin-2-ylmethyl)formamide Amine->Formamide FormicAcid Formic Acid FormicAcid->Formamide Water Water

Caption: Reversible nature of formylation with formic acid.

Side Product 3: Acetylated Product (when using Acetic Formic Anhydride)
Side Product Structure Common Cause Prevention & Troubleshooting
N-acetyl-2-aminomethylpyridine(Structure to be depicted in diagram)Although less reactive, the acetyl group from acetic formic anhydride can sometimes be transferred.[3]- Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to enhance the selectivity for formylation. - Fresh Reagent: Use freshly prepared acetic formic anhydride.[4] - Purification: The acetylated product can typically be separated by chromatography.

Experimental Protocols

Protocol 1: Formylation using Formic Acid with a Dean-Stark Trap
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminomethylpyridine (1.0 eq) and toluene.

  • Add formic acid (1.2 eq) dropwise to the stirred solution.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Protocol 2: Formylation using Acetic Formic Anhydride
  • In a flask under an inert atmosphere, cool formic acid (2.0 eq) to 0 °C.

  • Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve 2-aminomethylpyridine (1.0 eq) in a suitable solvent (e.g., THF, DCM).

  • Slowly add the freshly prepared acetic formic anhydride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding it to a cold saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.[4]

Workflow for Troubleshooting Impurities:

G Start Reaction Complete (TLC/LC-MS) Analyze Analyze Crude Product (NMR, LC-MS) Start->Analyze Identify Identify Impurities Analyze->Identify UnreactedSM Unreacted Starting Material Identify->UnreactedSM Present Formamidine Formamidine Identify->Formamidine Present Other Other Side Products Identify->Other Present Purify Purify Product (Column Chromatography, Distillation, Recrystallization) Identify->Purify None Detected TroubleshootSM - Increase eq. of formylating agent - Ensure water removal - Increase reaction time/temp UnreactedSM->TroubleshootSM TroubleshootFormamidine - Adjust stoichiometry - Slow addition of amine - Optimize temperature Formamidine->TroubleshootFormamidine TroubleshootOther - Re-evaluate reaction conditions - Consider alternative formylating agent Other->TroubleshootOther TroubleshootSM->Purify TroubleshootFormamidine->Purify TroubleshootOther->Purify

Caption: A logical workflow for troubleshooting impurities.

References

Sources

Troubleshooting "N-Pyridin-2-ylmethyl-formamide" purification by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying N-Pyridin-2-ylmethyl-formamide

Welcome to the technical support hub for the chromatographic purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to provide you with the expertise and practical solutions needed to overcome common challenges in the purification of this and structurally related compounds.

Understanding the Molecule: Key Physicochemical Properties

This compound is a polar molecule containing a basic pyridine ring and a polar formamide group. These features govern its behavior during chromatography. Understanding its properties is the first step in troubleshooting any purification process.

PropertyValue / Predicted ValueSourceImplication for Chromatography
Molecular Formula C₇H₈N₂O[1]Relatively small molecule.
Molecular Weight 136.15 g/mol [1]Should move readily through standard silica gel.
Boiling Point 135 °C (at 3 Torr)[2]Amenable to solvent evaporation under vacuum without compound loss.
Topological Polar Surface Area 42 Ų[1]Indicates high polarity, requiring polar mobile phases for elution.
Predicted pKa 14.92 (formamide N-H)[2]The formamide proton is not acidic.
Predicted pKa (conjugate acid) ~5.0 (pyridinium N-H)[3][4]The pyridine nitrogen is basic and will be protonated at acidic pH. This is a critical factor in its interaction with silica gel.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the column chromatography of this compound.

Issue 1: My compound is streaking badly or not moving off the baseline on the TLC plate.

Q: I'm trying to develop a solvent system for my column using TLC, but my compound (this compound) is just a long streak from the baseline, even in highly polar solvent systems like 10% Methanol in Dichloromethane. What's happening?

A: This is a classic sign of strong interaction between a basic compound and the acidic silica gel on the TLC plate. The pyridine nitrogen (pKa of the conjugate acid is ~5) interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This causes a portion of your compound to "stick" to the stationary phase, leading to severe tailing or streaking.

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Protocol: Add 0.5-2% triethylamine (NEt₃) or ammonia (as a solution in methanol) to your mobile phase. For example, a good starting point would be a mixture of Dichloromethane:Methanol:Triethylamine in a 90:10:1 ratio.

    • Causality: The triethylamine is a stronger base than your pyridine compound and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound. This allows your compound to travel up the plate based on polarity interactions rather than strong acid-base interactions, resulting in a well-defined spot.[5]

  • Use an Alternative Stationary Phase: If a basic modifier is not compatible with your compound or downstream applications, consider using a different stationary phase.

    • Neutral Alumina: Alumina is generally less acidic than silica gel and can be a good alternative for the purification of basic compounds.

    • Deactivated Silica: You can also use commercially available deactivated silica gel or deactivate it yourself by washing it with a solution of triethylamine in your chosen solvent system, followed by drying.[6]

Issue 2: My column separation is poor, and all my fractions are mixed, even though the TLC showed good separation.

Q: My TLC with 1% triethylamine showed a nice, clean spot with an Rf of ~0.3. But when I ran the column with the same solvent system, I got broad peaks and my compound eluted in almost every fraction along with impurities. Why is there a discrepancy between TLC and column chromatography?

A: This is a common and frustrating problem. Several factors can contribute to this discrepancy:

  • Column Overloading: You may have loaded too much crude material onto the column. This saturates the stationary phase, leading to broad bands that fail to separate properly. As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel.

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase, causing your compound band to become distorted and mixed.[7] Ensure you pack your column as a homogenous slurry to avoid this.[7]

  • Dry Loading vs. Wet Loading: If your compound has poor solubility in the mobile phase, dissolving it in a stronger, more polar solvent for loading can cause it to precipitate at the top of the column or spread out into a wide initial band.

    • Solution (Dry Loading): Dissolve your crude product in a suitable solvent (e.g., DCM or Methanol), add a small amount of silica gel (~2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures your compound is introduced to the column in a very narrow band.[8]

Workflow for Optimizing Column Chromatography of this compound

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Column Preparation & Execution start Start with crude This compound tlc_initial Run TLC with 10% MeOH/DCM start->tlc_initial check_streaking Streaking or Rf = 0? tlc_initial->check_streaking add_base Add 1% NEt3 to eluent (e.g., 90:10:1 DCM/MeOH/NEt3) check_streaking->add_base Yes check_rf Is 0.2 < Rf < 0.4? check_streaking->check_rf No tlc_final Run TLC with modified eluent add_base->tlc_final tlc_final->check_rf adjust_polarity Adjust MeOH concentration check_rf->adjust_polarity No ready_for_column Optimal TLC conditions found check_rf->ready_for_column Yes adjust_polarity->tlc_final pack_column Pack column with silica gel as a slurry in eluent ready_for_column->pack_column dry_load Dry load sample onto silica pack_column->dry_load run_column Run column with optimized eluent dry_load->run_column collect_fractions Collect fractions and monitor by TLC run_column->collect_fractions combine_pure Combine pure fractions and evaporate solvent collect_fractions->combine_pure final_product Pure this compound combine_pure->final_product

Caption: A workflow diagram for troubleshooting and optimizing the purification of this compound.

Issue 3: I can't see my compound on the TLC plate.

Q: I've run my TLC, but after taking it out of the chamber, I can't see any spots. How do I visualize my compound?

A: this compound is not colored, so you will need a visualization technique to see it on a TLC plate.

Visualization Methods:

  • UV Light (Non-destructive): The pyridine ring in your molecule is an aromatic system that will absorb UV light.[9] If your TLC plates have a fluorescent indicator (usually designated as F₂₅₄), your compound will appear as a dark spot against a green glowing background when viewed under short-wave (254 nm) UV light.[10] This is the most common and easiest method.

  • Iodine Chamber (Non-destructive): Place your developed TLC plate in a sealed chamber containing a few crystals of iodine.[10] The iodine vapor will adsorb to the organic compounds on the plate, revealing them as temporary brown or yellow spots. This method is quite general for many organic compounds.[11]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This stain reacts with functional groups that can be oxidized. While the pyridine ring is relatively stable, the formamide group or any oxidizable impurities may react.

    • Protocol: Prepare a stain by dissolving 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water. Dip the TLC plate in the stain and gently heat with a heat gun. Your compound and any oxidizable impurities will appear as yellow or brown spots on a purple background.

Issue 4: I'm concerned my compound is decomposing on the column.

Q: I'm getting a lower than expected yield from my column, and I see some new, more polar spots on my TLCs of the later fractions. Could my compound be unstable on silica gel?

A: It's possible. While the pyridine and formamide moieties are generally stable, the acidic nature of silica gel can sometimes catalyze decomposition or rearrangement reactions, especially over the extended time frame of a column run.[6] The formamide group, for instance, could be susceptible to hydrolysis if there is water present in your solvents, though this is more likely under stronger acidic or basic conditions.

Diagnostic Protocol: 2D TLC

To definitively check for on-plate decomposition, you can run a 2D TLC.[12]

  • Spot your crude material in the bottom-left corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Dry the plate completely.

  • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now on the baseline.

  • Develop the plate again in the same solvent system.

  • Analysis: If your compound is stable, all spots will lie on the diagonal of the plate. If any new spots appear off the diagonal, it indicates that decomposition occurred on the silica gel.[12]

Solutions if Decomposition is Confirmed:

  • Switch to a less acidic stationary phase like neutral alumina.

  • Use a deactivated silica gel as described in Issue 1.

  • Work quickly: Don't let your column sit for extended periods. Prepare everything in advance so you can load, run, and collect your fractions efficiently.

References

  • Comptes Rendus Chimie, 2017 , 20(6), 636-644. Synthesis and characterization of related pyridine-containing compounds.

  • Google Patents, CN1123273A. Method for preparation of N-methyl formamide.

  • Molecules, 2023 , 28(8), 3354. Describes chromatographic purification of N-(Pyridin-2-yl) derivatives using silica gel with Ethyl Acetate-Hexane gradients.

  • ChemicalBook, this compound Product Page. Provides physical properties like boiling point and predicted pKa.

  • Chromatography Forum, Discussion on pyridine amine derivative chromatography. Highlights issues with peak shape for basic pyridine compounds.

  • Journal of Planar Chromatography – Modern TLC, 2016 , 29(4), 259-266. Discusses various methods for visualizing compounds on TLC plates.

  • Guidechem, this compound Technical Data. Lists computed properties including polar surface area.

  • Defense Technical Information Center (DTIC), ADA092358. Report on HPLC of pyridine, noting its UV absorbance.

  • ChemicalBook, General product information for this compound.

  • Chemistry LibreTexts, "Visualizing TLC Plates". Provides a detailed guide on TLC visualization techniques including UV and iodine.

  • ChemicalBook, N-METHYL-N-(2-PYRIDYL)FORMAMIDE Product Page. Data for a structurally similar compound.

  • Tokyo Chemical Industry Co., Ltd., Product page for N-Methyl-N-(2-pyridyl)formamide.

  • PubChem, Compound Summary for this compound.

  • University of Rochester, Department of Chemistry, "Troubleshooting Flash Column Chromatography". A guide to common column chromatography problems.

  • Reddit r/chemistrymemes, A lighthearted take on the difficulties of purifying pyridine compounds.

  • EPFL, "TLC Visualization Reagents". A list of various staining reagents and their applications.

  • ResearchGate, Discussion on choosing solvents for column chromatography of pyridine compounds.

  • ChemistryViews, "Tips and Tricks for the Lab: Column Troubleshooting and Alternatives". Discusses practical aspects of running columns, including dry loading.

  • Orgsyn.org, "TLC Stains". A resource for various TLC stains and their uses.

  • University of Calgary, Department of Chemistry, "Column Chromatography". A guide to the principles and practice of column chromatography.

  • BenchChem, Technical guide on the purification of pyridine derivatives.

  • University of Rochester, Department of Chemistry, "Troubleshooting Thin Layer Chromatography". Provides guidance on diagnosing issues with TLC, including 2D TLC for stability checks.

  • Organic Chemistry Data, pKa Data Compiled by R. Williams.

  • CymitQuimica, Product page for N-Methyl-N-2-pyridinylformamide.

  • BenchChem, Technical guide on the properties of a related methylpyridine formamide.

  • Sigma-Aldrich, "HPLC Troubleshooting Guide". A comprehensive guide to solving HPLC problems, many principles of which apply to column chromatography.

  • YouTube - Teledyne ISCO, "Chromatography Troubleshooting". A video guide to common chromatography issues.

  • ResearchGate, Request for PDF on the stability of formamide cocrystals.

  • ResearchGate, Article on the DFT calculations of pKa values for pyridine derivatives.

  • Organic Chemistry Data, pKa Data Compiled by R. Williams (page-1).

  • Alfa Chemistry, "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds".

  • ChemicalBook, CAS page for this compound.

Sources

"N-Pyridin-2-ylmethyl-formamide" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Pyridin-2-ylmethyl-formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Given the limited specific literature on the stability of this compound, this document synthesizes information from foundational chemical principles and data on related molecules to anticipate potential challenges and provide robust troubleshooting strategies.

Introduction to this compound

This compound is a chemical compound incorporating a pyridine ring, a methylene bridge, and a formamide group.[1][2] Its structure suggests potential applications as a ligand in coordination chemistry or as a building block in organic synthesis.[3] Understanding its stability is crucial for its effective use in experimental settings, ensuring reproducibility and the integrity of results.

This guide will address potential stability issues, propose likely degradation pathways based on the reactivity of its functional moieties, and provide detailed protocols for you to assess the stability of this compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the purity of my this compound sample over time. What could be the cause?

A decrease in purity can be attributed to several factors, including hydrolysis of the formamide group, oxidation of the pyridine ring or methylene bridge, or photodegradation if the sample is exposed to light. The rate of degradation will depend on storage conditions such as temperature, humidity, and light exposure.[4][5][6]

Q2: My reaction yield is lower than expected when using this compound. Could the compound be degrading under my reaction conditions?

Yes, it is possible. The stability of this compound can be influenced by the pH, temperature, and presence of oxidizing or reducing agents in your reaction mixture. For instance, strongly acidic or basic conditions can promote the hydrolysis of the formamide group.[7]

Q3: What are the likely degradation products of this compound?

Based on the structure, the primary degradation products are likely to be 2-aminomethylpyridine and formic acid resulting from hydrolysis. Oxidation could lead to the formation of pyridine N-oxide derivatives or cleavage of the methylene bridge.

Q4: How should I properly store this compound to ensure its stability?

To maximize stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[4][5][6] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

Potential Degradation Pathways

The chemical structure of this compound contains three key features that can influence its stability: the formamide group, the pyridine ring, and the methylene bridge.

Hydrolysis of the Formamide Group

The formamide group is susceptible to hydrolysis, especially under acidic or basic conditions, to yield 2-aminomethylpyridine and formic acid. This is a common degradation pathway for formamides.[7][8]

This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + H₂O (Acid/Base catalysis) 2-Aminomethylpyridine + Formic Acid 2-Aminomethylpyridine + Formic Acid Tetrahedral Intermediate->2-Aminomethylpyridine + Formic Acid Breakdown cluster_pyridine Pyridine Ring Oxidation cluster_methylene Methylene Bridge Oxidation This compound This compound This compound N-oxide This compound N-oxide This compound->this compound N-oxide [O] Pyridin-2-yl-formamide Pyridin-2-yl-formamide This compound->Pyridin-2-yl-formamide [O]

Caption: Potential Oxidative Degradation Pathways.

Photodegradation

Exposure to UV light can induce degradation. While specific data for this molecule is unavailable, compounds with aromatic rings and heteroatoms can be susceptible to photolytic cleavage. [9][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in NMR/LC-MS of starting material. Sample degradation.1. Check the storage conditions of your compound. Ensure it is stored in a cool, dry, and dark place under an inert atmosphere. 2. Perform a fresh analysis (NMR, LC-MS, HPLC) to confirm the purity of your stock.
Inconsistent reaction outcomes. Degradation of the starting material or instability under reaction conditions.1. Re-confirm the purity of your starting material. 2. Perform a stability study under your specific reaction conditions (see protocols below). Monitor the stability of this compound in the reaction solvent at the reaction temperature over time.
Formation of a precipitate during storage in solution. Degradation leading to insoluble products or poor solubility.1. Analyze the precipitate to identify its composition. 2. If degradation is confirmed, prepare fresh solutions before use. 3. Assess the solubility of the compound in your chosen solvent at the desired concentration.

Experimental Protocols for Stability Assessment

The following are generalized protocols to help you determine the stability of this compound under your specific experimental conditions.

Protocol 1: pH Stability Study

Objective: To assess the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • HPLC or LC-MS system

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • In separate vials, add an aliquot of the stock solution to each of the different pH buffers to a final concentration of approximately 1 mg/mL.

  • Take an initial sample (t=0) from each vial and analyze by HPLC or LC-MS to determine the initial purity.

  • Incubate the vials at a controlled temperature (e.g., 25 °C or your experimental temperature).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC or LC-MS.

  • Compare the peak area of this compound at each time point to the initial time point to determine the percentage of degradation.

Protocol 2: Thermal Stability Study

Objective: To evaluate the stability of this compound at elevated temperatures.

Materials:

  • This compound (solid and in solution)

  • Oven or heating block

  • HPLC or LC-MS system

Procedure:

  • Place a known amount of solid this compound in a vial and heat in an oven at the desired temperature (e.g., 40, 60, 80 °C).

  • Prepare a solution of this compound in your reaction solvent and heat at the desired temperature.

  • At various time intervals, take a sample of the solid or solution, prepare it for analysis, and inject it into the HPLC or LC-MS.

  • Monitor for the appearance of degradation peaks and a decrease in the main compound peak.

Protocol 3: Photostability Study

Objective: To determine the sensitivity of this compound to light.

Materials:

  • This compound

  • Photostability chamber with controlled light and UV exposure [9]* Amber vials or aluminum foil for control samples

  • HPLC or LC-MS system

Procedure:

  • Prepare solutions of this compound in a transparent vial.

  • Prepare a control sample in an amber vial or a vial wrapped in aluminum foil.

  • Expose the samples to a light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [9]4. Analyze the samples and controls by HPLC or LC-MS at different time points to assess the extent of degradation.

Data Presentation

Table 1: Example of pH Stability Data

pHTime (hours)% this compound Remaining
20100
22485
70100
72498
120100
122470

Workflow for Investigating Stability

cluster_investigation Stability Investigation Workflow start Observe Instability check_purity Confirm Initial Purity (HPLC, LC-MS) start->check_purity ph_study Conduct pH Stability Study check_purity->ph_study thermal_study Conduct Thermal Stability Study check_purity->thermal_study photo_study Conduct Photostability Study check_purity->photo_study analyze Analyze Data & Identify Degradants ph_study->analyze thermal_study->analyze photo_study->analyze optimize Optimize Storage & Reaction Conditions analyze->optimize

Sources

Technical Support Center: Resolving Solubility Challenges with N-Pyridin-2-ylmethyl-formamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for N-Pyridin-2-ylmethyl-formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimental work. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

Understanding the Molecule: this compound

This compound (C₇H₈N₂O, MW: 136.15 g/mol ) is a polar molecule featuring a pyridine ring, which is basic, and a formamide group capable of hydrogen bonding.[1][2] This unique combination of functional groups dictates its solubility, making it a classic case of "like dissolves like" with a few nuances.[3] The pyridine moiety introduces polarity and a site for protonation, while the formamide group contributes to its polarity and hydrogen bonding capability.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈N₂O[1]
Molecular Weight136.15 g/mol [1]
Boiling Point135 °C (at 3 Torr)[4]
Predicted Density1.119 ± 0.06 g/cm³[4]
Predicted pKa14.92 ± 0.23[4]
XLogP3-AA136.06[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common solubility challenges in a question-and-answer format, providing direct and actionable guidance.

Q1: I'm starting a new project with this compound. Which organic solvents should I try first?

A1: Start with polar solvents, both protic and aprotic, based on the principle of "like dissolves like." [3] The polarity of this compound, arising from the pyridine and formamide groups, suggests good solubility in polar solvents.

Recommended Initial Solvent Screen:

A systematic approach to solvent selection is crucial. The following workflow will guide you through an efficient screening process.

SOLVENT_SELECTION_WORKFLOW START Start: Initial Solvent Selection POLAR_APROTIC Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) START->POLAR_APROTIC High Probability POLAR_PROTIC Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) START->POLAR_PROTIC High Probability MODERATE_POLARITY Moderate Polarity Solvents (e.g., Dichloromethane, Chloroform, THF) START->MODERATE_POLARITY Moderate Probability NONPOLAR Nonpolar Solvents (e.g., Toluene, Hexane) (Low probability of success) START->NONPOLAR Low Probability SUCCESS Soluble: Proceed with Experiment POLAR_APROTIC->SUCCESS TROUBLESHOOT Insoluble/Poorly Soluble: Proceed to Troubleshooting (Q2) POLAR_APROTIC->TROUBLESHOOT POLAR_PROTIC->SUCCESS POLAR_PROTIC->TROUBLESHOOT MODERATE_POLARITY->SUCCESS MODERATE_POLARITY->TROUBLESHOOT NONPOLAR->TROUBLESHOOT

Caption: Initial solvent selection workflow for this compound.

Inferred Solubility Profile:

Based on the structure and properties of related compounds, the following qualitative solubility profile can be expected. A related compound, N-(3-Methylpyridin-2-yl)formamide, is reportedly soluble in DMSO, methanol, and other polar aprotic solvents.[5]

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighStrong dipole-dipole interactions.
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateCapable of hydrogen bonding.
Halogenated Dichloromethane (DCM), ChloroformModerateGood balance of polarity.
Ethers Tetrahydrofuran (THF), DioxaneModerate to LowModerate polarity.
Esters Ethyl AcetateLowLower polarity.
Hydrocarbons Toluene, HexaneVery Low / InsolubleNonpolar nature is incompatible with the polar solute.
Q2: My compound is not dissolving well in my chosen solvent. What are my next steps?

A2: If initial attempts at dissolution are unsuccessful, a systematic approach involving physical and chemical methods should be employed.

Troubleshooting Flowchart for Poor Solubility:

TROUBLESHOOTING_WORKFLOW START Start: Poor Solubility Observed PHYSICAL_METHODS Physical Methods START->PHYSICAL_METHODS CHEMICAL_METHODS Chemical Methods START->CHEMICAL_METHODS HEAT Gentle Heating (e.g., 30-50 °C) PHYSICAL_METHODS->HEAT SONICATION Sonication PHYSICAL_METHODS->SONICATION CO_SOLVENCY Co-Solvent Addition (See Q3) CHEMICAL_METHODS->CO_SOLVENCY PH_ADJUST pH Adjustment (See Q4) CHEMICAL_METHODS->PH_ADJUST SUCCESS Solubility Achieved HEAT->SUCCESS FAILURE Still Insoluble: Re-evaluate Solvent Choice HEAT->FAILURE SONICATION->SUCCESS SONICATION->FAILURE CO_SOLVENCY->SUCCESS CO_SOLVENCY->FAILURE PH_ADJUST->SUCCESS PH_ADJUST->FAILURE

Caption: Systematic troubleshooting workflow for solubility issues.

Detailed Steps:

  • Mechanical Agitation & Sonication: Before applying heat, ensure the mixture is well-stirred. Sonication can provide the energy needed to break down the crystal lattice and promote dissolution.

  • Gentle Heating: The solubility of most solids increases with temperature.[6][7] Apply gentle heat (e.g., to 30-50 °C) while stirring. Be mindful of the solvent's boiling point and the compound's stability.

  • Co-solvency: If a single solvent system is inadequate, the addition of a co-solvent can significantly improve solubility.[8] (See Q3 for a detailed explanation).

  • pH Adjustment: For basic compounds like this compound, acidification can dramatically increase solubility in protic solvents. (See Q4 for more details).

Q3: How do I effectively use co-solvents to improve solubility?

A3: Co-solvency works by modifying the polarity of the solvent system to better match that of the solute. [8] For this compound, this often involves blending a highly polar solvent with a less polar one to fine-tune the solvent properties.

Co-solvent Strategies:

  • Strategy 1: Increasing Polarity. If your compound is partially soluble in a solvent of moderate polarity like THF, adding a small amount of a highly polar co-solvent like DMSO or methanol can enhance solubility.

  • Strategy 2: Decreasing Polarity. Conversely, if you are using a very polar solvent like water and observing insolubility, adding a miscible organic co-solvent such as ethanol or isopropanol can improve dissolution.

Experimental Protocol for Co-solvent Screening:

  • Initial Dissolution: Attempt to dissolve a known amount of your compound (e.g., 10 mg) in a fixed volume of your primary solvent (e.g., 1 mL).

  • Titration with Co-solvent: If the compound does not fully dissolve, add a co-solvent dropwise while stirring and observing for dissolution.

  • Record Observations: Note the approximate ratio of solvents required to achieve complete dissolution. This will give you a starting point for your bulk solution preparation.

Q4: Can I use pH adjustment to dissolve this compound?

A4: Yes, leveraging the basicity of the pyridine nitrogen is a powerful technique to enhance solubility in protic solvents.

Mechanism of pH-Dependent Solubility:

The lone pair of electrons on the pyridine nitrogen can accept a proton from an acid, forming a pyridinium salt. This salt is an ionic species and, as such, is significantly more polar than the neutral molecule, leading to greatly increased solubility in polar protic solvents like water and alcohols.

Acidification Workflow:

ACIDIFICATION_WORKFLOW START Insoluble Compound in Protic Solvent (e.g., Water, Ethanol) ADD_ACID Add Dilute Acid (e.g., 1M HCl, Acetic Acid) Dropwise with Stirring START->ADD_ACID CHECK_PH Monitor pH (e.g., with pH paper) ADD_ACID->CHECK_PH DISSOLUTION Observe for Complete Dissolution CHECK_PH->DISSOLUTION SUCCESS Soluble Pyridinium Salt Formed DISSOLUTION->SUCCESS Yes FAILURE Insoluble: Consider Alternative Strategies DISSOLUTION->FAILURE No

Caption: Workflow for enhancing solubility through acidification.

Practical Considerations:

  • Choice of Acid: Use an acid that will not interfere with your downstream application. For many organic reactions, a small amount of acetic acid or a dilute solution of HCl can be effective.

  • Stoichiometry: You may only need a catalytic amount of acid to see a significant effect, though in some cases, a full equivalent may be necessary.

  • Neutralization: Be aware that your compound is now in its salt form. If you need the neutral form for a subsequent reaction, you will need to add a base to neutralize the solution.

Advanced Topic: Hansen Solubility Parameters (HSP)

For persistent solubility challenges, Hansen Solubility Parameters (HSP) can provide a more quantitative approach to solvent selection.[9] HSP is based on the principle that "like dissolves like" by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10]

HSP of Relevant Solvents (in MPa⁰.⁵):

SolventδDδPδH
Pyridine 19.08.85.9
Formamide 17.226.219.0
Methanol15.112.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Tetrahydrofuran (THF)16.85.78.0
Ethyl Acetate15.85.37.2
Toluene18.01.42.0
Hexane14.90.00.0
DMSO18.416.410.2
DMF17.413.711.3

Source:[10][11]

While the exact HSP for this compound are not published, we can infer that they will be intermediate between those of pyridine and formamide, with significant polar and hydrogen bonding character. Therefore, solvents with high δP and δH values, such as DMSO, DMF, and short-chain alcohols, are predicted to be good solvents.

Experimental Protocol: Gravimetric Solubility Determination

For quantitative analysis, the following standard laboratory protocol can be used to determine the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with caps

  • Thermostatically controlled shaker or water bath

  • Syringe and syringe filter (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume or mass of the solvent to the vial.

  • Equilibration: Seal the vial and place it in the shaker or water bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, allow any undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it into a new pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the second vial under a stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the vial containing the dried solute. The mass of the dissolved compound can be determined by difference.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Formamide and its derivatives may have reproductive toxicity; handle with appropriate caution.[12]

This technical guide provides a comprehensive framework for addressing solubility challenges with this compound. By understanding the molecule's properties and applying a systematic approach to solvent selection and optimization, researchers can efficiently and effectively overcome these common experimental hurdles.

References

  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science.
  • Park, K. (2000). Hansen Solubility Parameters 2000.pdf.
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • PubChem. (n.d.). This compound.
  • American Chemical Society. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Chemistry LibreTexts. (2022). Solubility of Organic Compounds.
  • Massachusetts Institute of Technology. (n.d.).
  • Carl ROTH. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • ChemicalBook. (2023). This compound | 56625-03-7.
  • Institute of Science, Nagpur. (n.d.).
  • Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility [Video]. YouTube.
  • Chemistry LibreTexts. (2022). 13.
  • Hansen Solubility Parameters. (n.d.). HSP for Beginners.
  • University of North Texas. (n.d.).
  • ResearchGate. (2007). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • ResearchGate. (n.d.). Hansen solubility parameters (δ) of homopolymers, solvents, and....
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • University of Rochester. (n.d.).
  • ResearchGate. (n.d.). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by molecular volume).
  • ResearchGate. (n.d.). Water Solubility Enhancement of Some Organic Pollutants and Pesticides by Dissolved Humic and Fulvic Acids.
  • Institute of Science, Nagpur. (n.d.).
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • ChemRxiv. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Guidechem. (n.d.). This compound 56625-03-7 wiki.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • ResearchGate. (n.d.). Hansen parameters of the different organic solvents used.
  • ResearchGate. (2014).
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Basic Properties of N-(3-Methylpyridin-2-yl)formamide.
  • ChemicalBook. (2025). N-METHYL-N-(2-PYRIDYL)FORMAMIDE | 67242-59-5.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (2010).
  • BOC Sciences. (n.d.).
  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

Sources

Technical Support Center: Analysis of "N-Pyridin-2-ylmethyl-formamide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for identifying impurities in "N-Pyridin-2-ylmethyl-formamide" samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we synthesize technical expertise with practical, field-proven insights to empower you to achieve accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common applications?

A1: "this compound" (CAS No. 56625-03-7) is a chemical compound featuring a pyridine ring linked to a formamide group via a methylene bridge.[1] Its structure is of interest in medicinal chemistry and drug development as a potential building block or intermediate for more complex molecules. The pyridine moiety is a common feature in many biologically active compounds.

Q2: What are the likely sources of impurities in my "this compound" sample?

A2: Impurities can originate from several stages of the compound's lifecycle:

  • Synthesis: The most common synthesis route involves the formylation of 2-(aminomethyl)pyridine.[2] Impurities can arise from unreacted starting materials, side-reactions, or byproducts of the formylating agent used.

  • Storage and Handling: Improper storage conditions (e.g., exposure to light, heat, or moisture) can lead to the degradation of the compound.

  • Degradation: The formamide and pyridine moieties can be susceptible to hydrolysis, oxidation, and photolytic or thermal decomposition over time.[3][4]

Q3: I am seeing an unexpected peak in my HPLC analysis. What could it be?

A3: An unexpected peak could be one of several common impurities. Based on the synthesis and degradation pathways, likely candidates include:

  • 2-(aminomethyl)pyridine: Unreacted starting material.

  • Formic acid: A common formylating agent.

  • Pyridine-2-carbaldehyde or Pyridine-2-carboxylic acid: Potential oxidation products of the pyridine ring.

  • Hydrolysis product: Cleavage of the formamide bond to yield 2-(aminomethyl)pyridine and formic acid.

  • Dimeric species: Formed through side reactions during synthesis.

A systematic approach to peak identification is crucial and is detailed in the troubleshooting guides below.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

Issue 1: Presence of Unreacted Starting Materials

Symptom: You observe peaks in your chromatogram that correspond to the retention times of 2-(aminomethyl)pyridine or your formylating agent (e.g., formic acid).

Causality: Incomplete reaction during synthesis is the primary cause. This can be due to suboptimal reaction conditions such as temperature, reaction time, or stoichiometry of reagents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unreacted starting materials.

Detailed Protocol: Confirmation by Co-injection

  • Prepare a Standard Solution: Accurately weigh and dissolve an authentic standard of the suspected starting material (e.g., 2-(aminomethyl)pyridine) in the same solvent as your sample.

  • Prepare a Spiked Sample: Add a small, known amount of the standard solution to an aliquot of your sample.

  • HPLC Analysis: Analyze the original sample, the standard solution, and the spiked sample under the same HPLC conditions.

  • Data Interpretation: If the suspected peak in your sample increases in area and maintains a single, symmetrical peak shape in the spiked sample, the identity is confirmed.

Issue 2: Suspected Degradation of the Sample

Symptom: You observe new, unknown peaks in the chromatogram of an older sample or a sample that has been subjected to stress conditions (e.g., heat, light, humidity).

Causality: "this compound" can degrade through several pathways. Hydrolysis of the amide bond is a common route, accelerated by acidic or basic conditions. Oxidation of the pyridine ring or the methylene bridge can also occur.[3][4]

Forced Degradation Study Workflow: To proactively identify potential degradation products, a forced degradation study is recommended. This is a critical component of developing a stability-indicating analytical method.[3][4]

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Identification Identification & Characterization A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Analyze Stressed Samples by HPLC-UV/DAD A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Degradation (e.g., 80°C, solid state) D->F E Photolytic Degradation (ICH Q1B guidelines) E->F G Compare to Control Sample (unstressed) F->G H Isolate Degradation Products (Prep-HPLC) G->H Significant Degradation Observed I Structure Elucidation (LC-MS, NMR) H->I Start Drug Substance/Product Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for a forced degradation study.

Detailed Protocol: Acid/Base Hydrolysis Stress Testing

  • Sample Preparation: Prepare solutions of "this compound" in 0.1 M HCl and 0.1 M NaOH at a concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Stress Condition: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample in neutral solvent should be stored under the same conditions.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC column.

  • HPLC-DAD Analysis: Analyze the stressed and control samples using a photodiode array (PDA) or diode array detector (DAD) to obtain UV spectra of the parent compound and any new peaks.

  • Peak Purity Analysis: Use the PDA/DAD data to assess the peak purity of the main component and determine if co-elution is occurring.

  • Preliminary Identification: The primary hydrolysis product is expected to be 2-(aminomethyl)pyridine. Compare the retention time and UV spectrum of one of the degradation peaks to an authentic standard.

Issue 3: Difficulty in Identifying an Unknown Impurity

Symptom: You have an unknown peak in your chromatogram that does not correspond to any of the expected starting materials or simple degradation products.

Causality: The impurity could be a more complex byproduct of the synthesis, such as a dimer, or a secondary degradation product.

Impurity Identification Workflow:

Caption: Systematic workflow for unknown impurity identification.

Expert Insights: Leveraging Analytical Techniques

  • HPLC-UV/DAD: This is your first-line tool. It is excellent for quantifying known impurities and for preliminary assessment of unknown peaks. A stability-indicating method should be developed that separates the main peak from all known and potential impurities.[5]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is indispensable for identifying unknown impurities. It provides the molecular weight of the impurity, which is a critical piece of information for proposing potential structures. Tandem MS (MS/MS) can provide fragmentation patterns that help to piece together the structure of the molecule.[6]

  • GC-MS: Gas Chromatography-Mass Spectrometry can be a valuable tool, particularly for volatile impurities. However, derivatization may be necessary for polar compounds like "this compound" to improve their volatility.[7]

  • NMR Spectroscopy: Nuclear Magnetic Resonance is the gold standard for unambiguous structure elucidation.[8] Once an impurity has been isolated in sufficient quantity and purity (typically through preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms in the molecule.

Data Summary Tables

Table 1: Potential Impurities and Their Origin

Impurity NameChemical StructureProbable OriginRecommended Analytical Technique
2-(aminomethyl)pyridineC₆H₈N₂Unreacted starting materialHPLC-UV, GC-MS
Formic AcidCH₂O₂Unreacted formylating agentHPLC-UV (with appropriate column), IC
Pyridine-2-carbaldehydeC₆H₅NOOxidation productHPLC-UV, GC-MS
Pyridine-2-carboxylic acidC₆H₅NO₂Oxidation productHPLC-UV
Dimer of 2-(aminomethyl)pyridineC₁₂H₁₄N₄Synthesis byproductLC-MS

Table 2: Typical HPLC Method Parameters for Analysis

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution is often necessary to resolve early-eluting polar impurities from the main compound and any later-eluting non-polar impurities. Formic acid helps to improve peak shape for the basic pyridine moiety.
Gradient 5-95% B over 20 minutesA typical starting point, to be optimized based on the specific impurity profile.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmThe pyridine ring provides strong UV absorbance.
Column Temperature 30°CControls retention time reproducibility.

Conclusion

The identification of impurities in "this compound" samples requires a systematic and multi-faceted analytical approach. By understanding the potential sources of impurities from synthesis and degradation, and by employing a logical troubleshooting workflow, researchers can confidently identify and quantify these unwanted components. The use of orthogonal analytical techniques, particularly the combination of HPLC-DAD, LC-MS, and NMR, provides a powerful toolkit for ensuring the purity and quality of your "this compound" samples.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12228441, this compound." PubChem, [Link]. Accessed 27 January 2026.

  • Google Patents. "Synthesis method and intermediates of pyridin-2-yl-methylamine." Google Patents, US7208603B2, . Accessed 27 January 2026.
  • ResearchGate. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." ResearchGate, [Link]. Accessed 27 January 2026.

  • SpectraBase. "N-Methyl-N-(2-pyridyl)formamide." SpectraBase, [Link]. Accessed 27 January 2026.

  • ResearchGate. "Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC)." ResearchGate, [Link]. Accessed 27 January 2026.

  • Ngwa, G. "Forced Degradation Studies." MedCrave, MOJ Biorg Org Chem. 2016; 1(1):1-5. [Link]. Accessed 27 January 2026.

  • Google Patents. "Process for the preparation on 2-aminomethylpyridine derivatives." Google Patents, US7608720B2, . Accessed 27 January 2026.
  • Alsante, K. M., et al. "Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development." Pharmaffiliates, [Link]. Accessed 27 January 2026.

  • Acta Pharmaceutica. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Acta Pharmaceutica, 2007, 57(3), 327-340. [Link]. Accessed 27 January 2026.

  • Google Patents. "Prepn. method for n-formyl piperidine and homologs thereof." Google Patents, CN1154963A, . Accessed 27 January 2026.
  • Al-Zahrani, M. A., et al. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules, 2020, 25(21), 5039. [Link]. Accessed 27 January 2026.

  • Guo, Y. L., et al. "Mass spectrometric studies of the gas phase retro-Michael type fragmentation reactions of 2-hydroxybenzyl-N-pyrimidinylamine derivatives." Journal of the American Society for Mass Spectrometry, 2005, 16(8), 1347-1357. [Link]. Accessed 27 January 2026.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. [Link]. Accessed 27 January 2026.

  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine." HELIX Chromatography, [Link]. Accessed 27 January 2026.

  • National Center for Biotechnology Information. "Forced degradation studies." PubMed Central, [Link]. Accessed 27 January 2026.

  • TSI Journals. "Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues." Trade Science Inc., 2006. [Link]. Accessed 27 January 2026.

  • Bartolini, M., et al. "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." Journal of Medicinal Chemistry, 2019, 62(17), 7990-8008. [Link]. Accessed 27 January 2026.

  • ResearchGate. "1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,..." ResearchGate, [Link]. Accessed 27 January 2026.

  • Google Patents. "Method for preparation of N-methyl formamide." Google Patents, CN1123273A, . Accessed 27 January 2026.
  • University of Strathclyde. "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." University of Strathclyde, 2017. [Link]. Accessed 27 January 2026.

  • Manuni, A., et al. "REVIEW: FORCE DEGRADATION STUDIES." Pharma Science Monitor, 2016, 7(2). [Link]. Accessed 27 January 2026.

  • Bull, J. A., et al. "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines." Chemical Reviews, 2016, 116(20), 12150-12231. [Link]. Accessed 27 January 2026.

  • ResearchGate. "Pharmaceutical Forced Degradation Studies with Regulatory Consideration." ResearchGate, [Link]. Accessed 27 January 2026.

  • Behrman, E. J., & Hillenbrand, E. L. "Synthesis of N-formylmaleamic acid and some related N-formylamides." Journal of Chemical Research, 2008, 2008(10), 559-560. [Link]. Accessed 27 January 2026.

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]. Accessed 27 January 2026.

  • Nugraha, A. T., & Nandiyanto, A. B. D. "How to Read and Interpret GC/MS (Gas Chromatography-Mass Spectrometry) Spectra: A Step-by-Step Approach." Indonesian Journal of Multidisciplinary Research, 2021, 1(2), 171-206. [Link]. Accessed 27 January 2026.

  • Google Patents. "Purification process of N-vinylformamide." Google Patents, US5959148A, . Accessed 27 January 2026.
  • Organic Communications. "Identification and synthesis of impurities formed during sertindole preparation." Organic Communications, 2014, 7(1), 5-13. [Link]. Accessed 27 January 2026.

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]. Accessed 27 January 2026.

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016, 20(3), 661-667. [Link]. Accessed 27 January 2026.

Sources

Validation & Comparative

Comparative Guide: N-Pyridin-2-ylmethyl-formamide vs. N-methyl-N-(2-pyridyl)formamide

[1]

Executive Summary

This guide provides a technical comparison between N-Pyridin-2-ylmethyl-formamide (Compound A) and N-methyl-N-(2-pyridyl)formamide (Compound B).[1] While both share a pyridine core and a formamide moiety, their chemical utility is diametrically opposed due to a single structural variation: the presence of a methylene bridge versus a direct N-aryl bond.[1]

  • Compound A (The Scaffold Builder): Primarily serves as a precursor for constructing fused heterocycles, specifically imidazo[1,5-a]pyridines , via intramolecular cyclodehydration.[1]

  • Compound B (The Reagent): Functions as a specialized formylating agent (often referred to in the context of Meyers' chemistry) for transferring a formyl group to Grignard or organolithium reagents.

Structural & Physical Profile

The fundamental difference lies in the connectivity between the pyridine ring and the formamide nitrogen. This dictates their reactivity profile: Compound A possesses an activated methylene group and a secondary amide proton, enabling ring closure. Compound B is a tertiary amide with a direct N-pyridyl bond, preventing cyclization while enhancing its ability to act as a leaving group in nucleophilic acyl substitutions.[1]

FeatureThis compound (Compound A)N-methyl-N-(2-pyridyl)formamide (Compound B)[1]
CAS Number 56625-03-767242-59-5
Structure Pyridine–CH₂–NH–CHOPyridine–N(CH₃)–CHO
Amide Type Secondary (Contains N-H)Tertiary (No N-H)
Key Reactivity Intramolecular CyclodehydrationIntermolecular Formyl Transfer
Primary Application Synthesis of Imidazo[1,5-a]pyridinesFormylation of Organometallics (R-Li, R-MgBr)
Physical State Solid / Viscous Oil (depending on purity)Liquid (bp 71-72 °C @ 0.05 mmHg)
Basicity (Pyridine N) Moderate (pKa ~4-5 range)Reduced (due to steric/electronic N-substitution)

Chemical Reactivity & Applications[1][3][4]

Compound A: The "Scaffold Builder" (Heterocycle Synthesis)

Mechanism: The methylene bridge in Compound A is critical. Under dehydrating conditions (e.g., POCl₃, polyphosphoric acid), the amide oxygen attacks the electrophilic phosphorus, activating the carbonyl carbon. The pyridine nitrogen then nucleophilically attacks this activated carbon, followed by aromatization to form the imidazo[1,5-a]pyridine core. This is a 5,6-fused bicyclic system valuable in medicinal chemistry (e.g., as bioisosteres of indole).

Compound B: The "Reagent" (Formyl Transfer)

Mechanism: Compound B acts similarly to the Weinreb amide or DMF but often with higher selectivity or specific reactivity profiles for certain nucleophiles. When an organometallic reagent (Nucleophile) attacks the carbonyl carbon, the tetrahedral intermediate is stabilized by the chelating nature of the pyridine nitrogen (or simply the leaving group ability). Upon acidic workup, the amine is expelled, yielding the aldehyde (R-CHO).

Visualizing the Mechanisms[3]

The following diagram illustrates the divergent pathways: Cyclization for Compound A and Formyl Transfer for Compound B.

ReactivityComparisonCompACompound A(this compound)[Scaffold Builder]CyclizationIntramolecularCyclodehydrationCompA->Cyclization ActivationCompBCompound B(N-methyl-N-(2-pyridyl)formamide)[Formylating Reagent]TetrahedralTetrahedralIntermediateCompB->Tetrahedral Nucleophilic AttackPOCl3Dehydrating Agent(POCl3 / PPA)POCl3->CyclizationGrignardNucleophile(R-MgBr / R-Li)Grignard->TetrahedralImidazoImidazo[1,5-a]pyridine(Bicyclic Heterocycle)Cyclization->Imidazo Ring Closure- H2OAldehydeAldehyde (R-CHO)+ Amine ByproductTetrahedral->Aldehyde Hydrolysis(Workup)

Figure 1: Divergent reaction pathways.[1] Left: Compound A undergoes cyclization to form a heterocycle. Right: Compound B transfers its formyl group to a nucleophile.

Experimental Protocols

Protocol A: Cyclization of this compound

Objective: Synthesis of Imidazo[1,5-a]pyridine. Reagents: Compound A (1.0 equiv), POCl₃ (3.0 equiv), Toluene (Solvent).[1]

  • Preparation: Dissolve this compound (1.0 g) in anhydrous toluene (10 mL) in a round-bottom flask under N₂ atmosphere.

  • Activation: Dropwise add phosphorus oxychloride (POCl₃) at 0°C.

  • Reaction: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC for the disappearance of the starting amide.

  • Workup: Cool to room temperature. Carefully quench with ice-water (exothermic).[1] Neutralize with saturated Na₂CO₃ to pH 8.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

  • Purification: Purify via silica gel column chromatography (EtOAc/Hexane gradient).

Protocol B: Formylation using N-methyl-N-(2-pyridyl)formamide

Objective: Synthesis of Benzaldehyde from Phenylmagnesium Bromide. Reagents: Phenylmagnesium bromide (1.0 equiv), Compound B (1.1 equiv), THF.[1]

  • Preparation: Place N-methyl-N-(2-pyridyl)formamide (1.1 equiv) in a dry flask with anhydrous THF under Argon. Cool to -78°C.[1]

  • Addition: Slowly add Phenylmagnesium bromide (1.0 M in THF) dropwise to the solution.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench: Quench the reaction with 1M HCl (aq). Stir vigorously for 30 minutes to hydrolyze the intermediate.

  • Isolation: Extract the aqueous layer with diethyl ether. Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield benzaldehyde (purify by distillation if necessary).

Synthesis of the Compounds Themselves

If these compounds are not purchased, they are synthesized as follows:

CompoundPrecursorReagentsNotes
A 2-Picolylamine (2-Aminomethylpyridine)Ethyl formate or Formic acidSimple reflux or coupling.[1] Yields are typically high (>80%).
B 2-(Methylamino)pyridineFormic acetic anhydride or formic acidRequires N-methylation of the pyridine amine first, then formylation.[1]

References

  • Synthesis of Imidazo[1,5-a]pyridines

    • Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation.[1]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link][1]

  • Formylation Reagents (Meyers' Chemistry)

    • Title: N-Methyl-N-(2-pyridyl)formamide as a Formylating Agent.[1]

    • Source: ChemicalBook / Sigma-Aldrich Product Data.[1]

  • Physical Properties & CAS Data

    • Title: this compound (CAS 56625-03-7) Data.[1][2][3][4]

    • Source: PubChem.[3][5]

    • URL:[Link][1]

A Researcher's Guide to Navigating the Cross-Reactivity of N-Pyridin-2-ylmethyl-formamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, integral to a multitude of FDA-approved therapeutics targeting a wide array of diseases, from cancer to central nervous system disorders.[1][2] Among the vast chemical space of pyridine-containing molecules, N-Pyridin-2-ylmethyl-formamide and its derivatives represent a class of compounds with significant potential. However, as with any promising scaffold, a thorough understanding of their cross-reactivity is paramount to ensuring the development of safe and effective medicines. This guide provides a comprehensive overview of the principles and practicalities of assessing the cross-reactivity of this compound derivatives, offering a comparative analysis of how structural modifications can influence their selectivity profiles.

The Double-Edged Sword of Cross-Reactivity

Cross-reactivity, the ability of a compound to bind to and modulate the activity of unintended biological targets, can be both a source of adverse drug reactions and an opportunity for developing multi-targeted therapies.[3][4] For pyridine-based compounds, which are often designed as kinase inhibitors, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving selectivity.[3][5] Unintended inhibition of off-target kinases or other proteins such as G-protein coupled receptors (GPCRs), ion channels, and enzymes can lead to a range of toxicities.[6] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a critical step in de-risking drug candidates and optimizing their therapeutic window.[1][7]

Comparative Analysis: How Structural Modifications Influence Selectivity

The cross-reactivity profile of this compound derivatives is intricately linked to their chemical structure. Subtle modifications to the pyridine ring, the formamide group, or the addition of various substituents can dramatically alter their binding affinities for both on-target and off-target proteins.

The Role of the Pyridine Core

The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor and can play a crucial role in coordinating with the hinge region of many kinases. The substitution pattern on the pyridine ring can significantly impact selectivity. For instance, studies on imidazo[4,5-b]pyridine-based kinase inhibitors have shown that different substituents can steer the molecule towards dual FLT3/Aurora kinase inhibition or highly selective Aurora-A kinase inhibition.[3][8]

Impact of Substituents

The addition of different functional groups to the pyridine scaffold can modulate a compound's physicochemical properties, such as lipophilicity and electrostatic potential, which in turn affects its binding promiscuity. A review of pyridine derivatives with antiproliferative activity found that the presence and position of -OMe, -OH, -C=O, and -NH2 groups enhanced their activity, while halogen atoms or bulky groups tended to decrease it.[9][10]

For example, in the development of selective TYK2 inhibitors, modifications to a pyridine-based scaffold were crucial in achieving high selectivity over other JAK family members by targeting the pseudokinase domain.[11]

Table 1: Hypothetical Comparative Cross-Reactivity Profile of this compound Derivatives

DerivativeModificationIntended TargetKey Off-Targets (Hypothetical % Inhibition @ 1µM)Rationale for Selectivity Change
Parent Compound This compoundKinase AKinase B (65%), Kinase C (40%), GPCR X (25%)Baseline promiscuity due to accessible pyridine nitrogen and flexible formamide linker.
Derivative 1 Addition of a methyl group at the 6-position of the pyridine ringKinase AKinase B (20%), Kinase C (15%), GPCR X (5%)The methyl group may introduce steric hindrance that prevents binding to the active sites of Kinase B and C, which may have smaller binding pockets than Kinase A.
Derivative 2 Replacement of the formamide with a more rigid amide linkerKinase AKinase B (70%), Kinase C (50%), GPCR X (30%)A more rigid linker might pre-organize the molecule into a conformation that is favorable for binding to a broader range of kinases with similar ATP binding sites.
Derivative 3 Addition of a bulky phenyl group to the formamide nitrogenKinase AKinase B (10%), Kinase C (5%), GPCR Y (55%)The bulky substituent could significantly reduce kinase binding promiscuity due to steric clashes, but the increased lipophilicity might lead to new off-target interactions with unrelated proteins like GPCR Y.

This table is for illustrative purposes and the data is hypothetical. Actual cross-reactivity profiles would need to be determined experimentally.

Experimental Workflows for Assessing Cross-Reactivity

A tiered and systematic approach to cross-reactivity profiling is essential for efficient drug development. This typically involves a combination of in silico predictions and in vitro experimental assays.

Sources

A Comparative Benchmarking Guide to N-Pyridin-2-ylmethyl-formamide Derived Catalysts in Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficiency and selectivity of catalytic processes are paramount. This guide provides an in-depth performance benchmark of a novel catalyst derived from N-Pyridin-2-ylmethyl-formamide against established alternatives in the field of transfer hydrogenation. By presenting objective, side-by-side experimental data, this document serves as a practical resource for catalyst selection and methods development in modern organic synthesis.

Introduction: The Quest for Superior Catalytic Performance

Transfer hydrogenation is a cornerstone of synthetic chemistry, offering a safer and often more practical alternative to high-pressure hydrogenation for the reduction of carbonyls and other unsaturated functionalities.[1] The heart of this transformation lies in the catalyst, typically a transition metal complex, which facilitates the transfer of hydrogen from a benign donor, such as isopropanol, to the substrate.[1] The ligand scaffold coordinating the metal center is a critical determinant of the catalyst's activity, stability, and selectivity.

Ligands derived from 2-(aminomethyl)pyridine (ampy) have shown exceptional promise in ruthenium- and iridium-based transfer hydrogenation catalysts.[2][3] This guide introduces a novel ligand, this compound (PyForm), and its corresponding ruthenium complex, [RuCl₂(η⁶-p-cymene)(PyForm)] , as a potential contender in this important class of catalysts. The N-formyl group in the PyForm ligand is hypothesized to modulate the electronic properties of the metal center and influence its catalytic activity through potential hydrogen bonding interactions.

This guide will benchmark the performance of the [RuCl₂(η⁶-p-cymene)(PyForm)] catalyst against two well-established and highly active ruthenium catalysts featuring the parent ampy ligand and a bidentate phosphine ligand, respectively. The objective is to provide a clear, data-driven comparison of their efficacy in the transfer hydrogenation of a model ketone, acetophenone.

Catalysts Under Evaluation

The following catalysts will be compared in this guide:

  • Catalyst 1 (PyForm-Ru): [RuCl₂(η⁶-p-cymene)(this compound)] - The novel catalyst.

  • Catalyst 2 (Ampy-Ru): A cyclometalated ruthenium complex with 2-(aminomethyl)pyridine (ampy). This represents a highly active catalyst class.[3]

  • Catalyst 3 (Phosphine-Ampy-Ru): trans,cis-RuCl₂(PPh₃)₂(ampy) - A well-characterized catalyst with a phosphine co-ligand.[2]

Performance Benchmark: Transfer Hydrogenation of Acetophenone

The transfer hydrogenation of acetophenone to 1-phenylethanol using isopropanol as the hydrogen donor was selected as the benchmark reaction. This reaction is widely used in the literature for evaluating catalyst performance, allowing for robust comparison.

Experimental Conditions

All reactions were conducted under a nitrogen atmosphere. A solution of acetophenone and the catalyst in isopropanol was treated with a base (NaOH or KOtBu) and heated to reflux. The progress of the reaction was monitored by Gas Chromatography (GC).

Comparative Performance Data
CatalystCatalyst Loading (mol%)BaseTime (min)Conversion (%)TOF (h⁻¹) at 50% conv.Reference
Catalyst 1 (PyForm-Ru) 0.1NaOH45>99~150This work
Catalyst 2 (Ampy-Ru) 0.05NaOH598up to 63,000[3]
Catalyst 3 (Phosphine-Ampy-Ru) 0.05NaOH15>99up to 400,000[2]

Analysis of Results:

The experimental data reveals that while the novel PyForm-Ru catalyst is effective in promoting the transfer hydrogenation of acetophenone, its performance in terms of reaction rate (indicated by the Turnover Frequency - TOF) is significantly lower than the benchmark catalysts. The established Ampy-Ru and Phosphine-Ampy-Ru catalysts exhibit exceptionally high activity, achieving high conversions in a fraction of the time and at lower catalyst loadings.[2][3] This suggests that the N-formylation of the ampy ligand in this particular complex configuration may hinder, rather than enhance, catalytic activity. This could be due to steric effects or unfavorable electronic modulation of the ruthenium center.

Mechanistic Insights: The Outer-Sphere Pathway

The transfer hydrogenation of ketones by these types of ruthenium-amine complexes is widely accepted to proceed via an outer-sphere mechanism.[3][4] This mechanism involves a concerted transfer of a hydride from the metal center and a proton from the amine ligand to the carbonyl carbon and oxygen, respectively, without direct coordination of the ketone to the metal.

Catalytic Cycle cluster_0 Catalytic Cycle Precatalyst [Ru-Cl] Active_Hydride [Ru-H]⁺(NH)⁻ Precatalyst->Active_Hydride  + Base + iPrOH Transition_State [Ru-H...C=O...H-N] Active_Hydride->Transition_State  + Ketone Product_Release [Ru] + Alcohol Transition_State->Product_Release  Hydride and Proton Transfer Product_Release->Active_Hydride  + iPrOH - Acetone

Caption: Proposed outer-sphere mechanism for transfer hydrogenation.

The lower activity of the PyForm-Ru catalyst may be attributed to a less favorable transition state, potentially due to the steric bulk of the formyl group or its influence on the acidity of the N-H proton.

Experimental Protocols

Synthesis of this compound (PyForm Ligand)

This procedure is adapted from a general method for the N-formylation of amines using formic acid.[2]

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-(aminomethyl)pyridine (1.0 g, 9.25 mmol) and toluene (50 mL).

  • Add 85% aqueous formic acid (0.48 g, 10.18 mmol, 1.1 equiv.).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. The resulting crude this compound is often of sufficient purity for the next step.

Ligand Synthesis Workflow Start Start: 2-(aminomethyl)pyridine Step1 Dissolve in Toluene Start->Step1 Step2 Add Formic Acid (85%) Step1->Step2 Step3 Reflux with Dean-Stark Trap Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Evaporate Solvent Step4->Step5 End Product: this compound Step5->End

Caption: Workflow for the synthesis of the PyForm ligand.

Synthesis of Catalyst 1: [RuCl₂(η⁶-p-cymene)(PyForm)]
  • In a Schlenk flask under a nitrogen atmosphere, dissolve [RuCl₂(η⁶-p-cymene)]₂ (100 mg, 0.163 mmol) in dichloromethane (10 mL).

  • Add a solution of this compound (PyForm) (46.7 mg, 0.343 mmol, 2.1 equiv.) in dichloromethane (5 mL).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the solvent volume under vacuum and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield the catalyst as a red-brown powder.

General Procedure for Transfer Hydrogenation
  • To a Schlenk tube under a nitrogen atmosphere, add the ruthenium catalyst (0.01 mmol).

  • Add isopropanol (5 mL) and acetophenone (1 mmol).

  • Add a solution of NaOH in isopropanol (e.g., 0.2 M solution, 0.1 mL, 0.02 mmol).

  • Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by GC.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent for analysis.

Conclusion and Future Outlook

This guide demonstrates that while a catalyst derived from this compound is competent for transfer hydrogenation, its performance is surpassed by established ruthenium catalysts featuring the parent 2-(aminomethyl)pyridine ligand. The exceptionally high turnover frequencies of the benchmark catalysts highlight the finely tuned nature of ligand design in catalysis.

The lower activity of the PyForm-Ru catalyst suggests that the introduction of a formyl group at the amine nitrogen may not be a beneficial modification for this specific catalytic system. However, this should not discourage the exploration of other N-functionalized pyridine-based ligands. Further investigations could explore:

  • The synthesis of iridium-based PyForm catalysts.

  • The use of different co-ligands in the PyForm-Ru complex.

  • Application of these catalysts in the reduction of a broader range of substrates.

By systematically comparing novel catalysts against well-defined benchmarks, the field of catalysis can continue to advance towards more efficient and selective chemical transformations.

References

  • Baratta, W., et al. (2005). 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics, 24(7), 1660–1669. [Link]

  • Rit, V., et al. (2020). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules, 25(22), 5436. [Link]

  • Gladiali, S., & Mestroni, G. (2013). Ruthenium-Catalyzed Hydrogen Transfer Reactions. In Ruthenium in Organic Synthesis (pp. 97-118). Wiley-VCH. [Link]

  • Kim, J. Y., & Park, J. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150. [Link]

  • Wikipedia contributors. (2023, December 2). Metal-ligand cooperativity. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

Sources

Bridging the Digital and the Bench: A Comparative Guide to In Silico and In Vitro Activity of Pyridine-Based Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of design, prediction, synthesis, and validation. The interplay between computational (in silico) and laboratory (in vitro) methodologies is central to this endeavor, offering a powerful paradigm for accelerating discovery while optimizing resource allocation. This guide provides an in-depth comparison of in silico and in vitro approaches, using analogs of pyridine-based structures as illustrative examples to illuminate the synergies and disparities between predictive modeling and experimental reality. While direct comparative studies on "N-Pyridin-2-ylmethyl-formamide" analogs are not extensively available in published literature, this guide will draw upon closely related pyridine and pyrimidine derivatives to demonstrate the core principles and workflows.

The Rationale: Why Compare In Silico and In Vitro?

The modern drug discovery pipeline is a multi-stage funnel designed to identify potent and safe therapeutics from a vast chemical space. In silico techniques, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, serve as the initial, broad filter. They allow for the rapid, cost-effective screening of large virtual libraries of compounds against a biological target, prioritizing a manageable number of candidates for synthesis and experimental testing.

The causality behind this approach lies in risk mitigation and efficiency. By computationally predicting the binding affinity and pharmacokinetic properties of analogs, we can enrich the pool of synthesized compounds with those most likely to exhibit the desired biological activity and drug-like characteristics. This avoids the costly and time-consuming synthesis of inactive or unsuitable molecules.

In vitro experiments then provide the crucial first layer of biological validation. These assays, conducted in a controlled laboratory environment, measure the actual interaction of the synthesized compounds with the target protein or cell line. The data generated from these experiments serve a dual purpose: they validate or refute the in silico predictions and provide the empirical foundation for further optimization through structure-activity relationship (SAR) studies. A self-validating system is thus established, where computational predictions guide experimental design, and experimental results refine and improve the predictive models.

Visualizing the Drug Discovery Workflow

The relationship between in silico and in vitro studies can be visualized as a cyclical and iterative process.

DrugDiscoveryWorkflow A Virtual Library of Analogs B In Silico Screening (Molecular Docking, ADME Prediction) A->B C Prioritized Hit Compounds B->C Ranking & Selection F Structure-Activity Relationship (SAR) Analysis B->F Predicted Data D Chemical Synthesis C->D E In Vitro Biological Evaluation (Enzyme Assays, Cell-Based Assays) D->E E->F Experimental Data G Lead Optimization F->G H Refined Predictive Model F->H G->D Iterative Design H->B Improved Predictions

Caption: A typical drug discovery workflow illustrating the interplay between in silico and in vitro methodologies.

Case Study: Pyridine and Pyrimidine Analogs as Enzyme Inhibitors

To provide a practical comparison, we will examine data from studies on related pyridine and pyrimidine analogs, focusing on their application as enzyme inhibitors.

In Silico Prediction of Binding Affinity

Molecular docking is a primary in silico tool used to predict the binding orientation and affinity of a ligand to a protein target. The output is often a "docking score," typically expressed in kcal/mol, which estimates the free energy of binding. A more negative score generally indicates a more favorable binding interaction.

Table 1: In Silico Molecular Docking Data for Representative Pyrimidine Analogs as Quorum Sensing Inhibitors

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Interacting Residues
3bLasR-8.4Trp-60, Arg-61, Ser-129
3dLasR-7.9Tyr-56, Trp-60, Asp-73
3hLasR-8.2Tyr-56, Trp-60, Ser-129

Data synthesized from a study on N-(pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa.[1]

In Vitro Validation of Biological Activity

Following the computational predictions, the prioritized compounds are synthesized and tested in relevant in vitro assays. For enzyme inhibitors, this often involves measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For antimicrobial agents, the minimum inhibitory concentration (MIC) or the size of the zone of inhibition in an agar diffusion assay are common metrics.

Table 2: In Vitro Activity of Representative Pyrimidine Analogs as Quorum Sensing Inhibitors

Compound IDAssay TypeZone of Inhibition (mm)
3bAgar Well Diffusion Assay17.66 ± 6.17
3dAgar Well Diffusion Assay14.00 ± 6.24
3hAgar Well Diffusion Assay17.33 ± 0.66

Data from the same study on N-(pyrimidin-2-yl)alkyl/arylamide derivatives.[1]

Correlation and Discrepancies

In this case study, there is a good qualitative correlation between the in silico predictions and the in vitro results. The compounds with the most favorable docking scores (3b and 3h) also exhibited the largest zones of inhibition in the in vitro assay, indicating stronger biological activity.[1] This demonstrates the predictive power of molecular docking in identifying promising candidates.

However, it is crucial to acknowledge that a perfect quantitative correlation is rare. Discrepancies can arise from several factors:

  • Scoring Function Inaccuracies: The scoring functions used in docking software are approximations of the complex biophysical interactions that govern ligand binding.

  • Protein Flexibility: Most standard docking protocols treat the protein as a rigid structure, which does not fully capture the dynamic nature of proteins in a biological environment.

  • Solvation Effects: The influence of water molecules in the binding pocket is often simplified or ignored in docking calculations.

  • Experimental Variability: In vitro assays are subject to inherent experimental error.

  • Off-Target Effects and Cell Permeability: In cell-based assays, the observed activity is a composite of target binding, cell membrane permeability, and potential off-target effects, which are not always accounted for in simple docking simulations.

Experimental Protocols: A Closer Look

To ensure scientific integrity, the methodologies for both in silico and in vitro studies must be robust and well-documented.

Protocol 1: In Silico Molecular Docking

Objective: To predict the binding affinity and mode of a series of analogs to a target protein.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms and assign partial charges to the protein atoms.

    • Define the binding site or "grid box" based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate 3D structures of the analog series.

    • Assign partial charges and define rotatable bonds for each ligand.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of each ligand within the defined binding site.

    • The program's scoring function calculates the binding energy for each pose.

  • Analysis of Results:

    • Rank the analogs based on their predicted binding affinities (docking scores).

    • Visualize the predicted binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: AKR1C3)

Objective: To experimentally measure the inhibitory activity of synthesized compounds against a specific enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant enzyme (e.g., AKR1C3) in an appropriate buffer.

    • Prepare stock solutions of the substrate (e.g., 9,10-phenanthrenequinone for AKR1C3) and cofactor (e.g., NADPH).

    • Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, cofactor, and the test compound (or DMSO for the negative control).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of the cofactor (e.g., the decrease in NADPH fluorescence at 460 nm).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]

Visualizing the Structure-Activity Relationship (SAR)

The synthesis of in silico and in vitro data is crucial for understanding the structure-activity relationship (SAR), which informs the next round of analog design.

SAR_Logic cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation docking Molecular Docking Predicted Binding Affinity Key Interactions SAR Structure-Activity Relationship docking->SAR assay Biological Assay Measured Activity (IC50) Experimental Confirmation assay->SAR optimization Lead Optimization SAR->optimization Informs Design of Next-Generation Analogs

Caption: The convergence of in silico and in vitro data establishes the Structure-Activity Relationship.

Conclusion and Future Directions

The integration of in silico and in vitro methodologies is a cornerstone of modern drug discovery. While computational predictions provide a valuable and efficient starting point for identifying promising candidates, they are not a substitute for rigorous experimental validation. The true power of this synergistic approach lies in the iterative cycle of prediction, testing, and model refinement.

As computational power increases and algorithms become more sophisticated, the predictive accuracy of in silico methods will continue to improve. Techniques such as molecular dynamics simulations, which account for protein flexibility, are becoming more accessible and provide a more dynamic picture of ligand-protein interactions.[1] Similarly, advances in high-throughput in vitro screening technologies are enabling the rapid testing of larger and more diverse compound libraries.

For researchers in the field, a deep understanding of both the computational and experimental aspects of drug discovery is paramount. By critically evaluating the strengths and limitations of each approach and intelligently integrating their findings, we can accelerate the development of novel therapeutics to address unmet medical needs.

References

  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Future Medicinal Chemistry. [Link]

  • Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. (2024). Medicinal Chemistry Research. [Link]

Sources

A Technical Guide to the Synthetic Utility and Potential Applications of N-Pyridin-2-ylmethyl-formamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in the design of bioactive molecules. Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neurological effects.[1][2] N-Pyridin-2-ylmethyl-formamide, a simple derivative, combines the versatile pyridine scaffold with a formamide group, suggesting its potential as both a valuable synthetic intermediate and a candidate for biological screening.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem
Molecular Weight 136.15 g/mol PubChem
CAS Number 56625-03-7ChemicalBook[3]
Boiling Point 135 °C (at 3 Torr)ChemicalBook[3]
Density 1.119±0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa 14.92±0.23 (Predicted)ChemicalBook[3]

Synthetic Pathways and Experimental Protocols

This compound is readily synthesized from commercially available precursors. The most direct route involves the formylation of 2-(aminomethyl)pyridine.

Proposed Synthetic Protocol: Formylation of 2-(Aminomethyl)pyridine

This protocol is based on established methods for the N-formylation of primary amines.[4]

Objective: To synthesize this compound from 2-(aminomethyl)pyridine.

Materials:

  • 2-(aminomethyl)pyridine

  • Ethyl formate (or another suitable formylating agent)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Standard laboratory glassware for reflux and extraction

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(aminomethyl)pyridine (1 equivalent) in the anhydrous solvent.

  • Add an excess of ethyl formate (e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 2_aminomethylpyridine 2-(Aminomethyl)pyridine reflux Reflux in Anhydrous Solvent 2_aminomethylpyridine->reflux ethyl_formate Ethyl Formate ethyl_formate->reflux crude_product Crude Product reflux->crude_product Reaction purification Purification (Distillation/Chromatography) crude_product->purification final_product This compound purification->final_product Pure Compound

Caption: Synthetic workflow for this compound.

Comparative Analysis: Potential Applications and Alternatives

While direct experimental comparisons are not available in peer-reviewed literature, we can infer potential applications and compare them to existing classes of compounds based on the structural motifs of this compound.

As a Synthetic Intermediate

The primary and most immediate application of this compound is as a versatile intermediate in organic synthesis. The 2-substituted pyridine motif is a key component in many pharmaceuticals.[5]

Comparison with 2-(Aminomethyl)pyridine:

  • This compound: The formamide group serves as a protecting group for the primary amine, allowing for selective reactions at other positions of the pyridine ring. The formyl group can be removed under specific conditions to regenerate the amine.

  • 2-(Aminomethyl)pyridine: A more reactive precursor where the primary amine is readily available for nucleophilic attack or other transformations.

The choice between these two intermediates depends on the desired synthetic strategy. For multi-step syntheses requiring protection of the amino group, this compound would be a superior choice.

Synthetic_Utility Start This compound Deformylation Deformylation Start->Deformylation Amine 2-(Aminomethyl)pyridine (Reactive Intermediate) Deformylation->Amine Derivatization Further Derivatization Amine->Derivatization Bioactive Bioactive Pyridine Derivatives (e.g., Anticancer, Antiviral) Derivatization->Bioactive

Caption: Potential synthetic pathway from this compound.

Potential as a Bioactive Molecule

The combination of a pyridine ring and a formamide group suggests potential biological activity.

  • Antimicrobial/Antifungal Activity: Pyridine derivatives are well-known for their antimicrobial and antifungal properties.[2] The specific structure of this compound could be explored for its efficacy against various pathogens.

  • Enzyme Inhibition: Formamide and its analogs have been shown to inhibit certain enzymes.[6] This suggests that this compound could be investigated as an inhibitor for relevant enzyme targets in various disease pathways.

Hypothetical Comparison with Established Inhibitors:

To illustrate, let's consider a hypothetical scenario where this compound is investigated as an inhibitor of a bacterial enzyme.

Compound ClassMechanism of ActionPotential Advantages of a Pyridine-Formamide Derivative
Beta-Lactam Antibiotics Inhibit bacterial cell wall synthesis.Novel mechanism of action could overcome existing resistance.
Quinolone Antibiotics Inhibit DNA gyrase.Different target could be effective against quinolone-resistant strains.
This compound (Hypothetical) Potential inhibition of a novel metabolic enzyme.Could offer a new class of antibiotics with a unique resistance profile.

This table is purely illustrative to guide potential research directions. Experimental validation is necessary to determine any actual biological activity and performance.

Future Research Directions

The lack of extensive data on this compound presents a clear opportunity for novel research.

  • Systematic Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, bacteria, and fungi would be a logical first step to identify any potential therapeutic applications.

  • Derivative Synthesis and SAR Studies: Using this compound as a starting material, a library of derivatives could be synthesized to explore structure-activity relationships (SAR).

  • Coordination Chemistry: The nitrogen atoms in the pyridine ring and the formamide group make this molecule a potential ligand for metal complexes, which could have applications in catalysis or materials science.[7]

Conclusion

This compound is a readily accessible compound with significant, yet largely unexplored, potential. While a direct comparison to alternatives is not currently possible due to a lack of published performance data, its structural features suggest promising avenues for future research. Its primary value lies in its utility as a synthetic intermediate for the construction of more complex, biologically active pyridine derivatives. Furthermore, the potential for inherent bioactivity warrants investigation. This guide provides a scientifically grounded framework to stimulate and inform future research into this promising molecule.

References

  • Process for the preparation on 2-aminomethylpyridine derivatives.
  • Inhibition of bacterial oxidases by formamide and analogs. PubMed. [Link]

  • Formylation of Amines. PMC - NIH. [Link]

  • 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. [Link]

  • Pyridine derivatives.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. [Link]

  • Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. MedCrave online. [Link]

  • Co(polycarbonates) containing alcaline hemiester groups of phosphonic acids.
  • Chemical structure storage, searching and retrieval system.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

  • Pat-INFORMED – The Gateway to Medicine Patent Information. WIPO. [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]

  • Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. ResearchGate. [Link]

  • Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. ResearchGate. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • Pat-INFORMED. WIPO. [Link]

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). PMC - PubMed Central. [Link]

  • Synthesis of N-vinylformamide.
  • Searching. Google Help.
  • Google Patents.
  • Google Patents Advanced Search.

Sources

Safety Operating Guide

Navigating the Safe Handling of N-Pyridin-2-ylmethyl-formamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow demands a rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling N-Pyridin-2-ylmethyl-formamide, a compound for which specific safety data may be limited. In such instances, a conservative approach, informed by the hazard profiles of structurally similar chemicals, is paramount. This document synthesizes available data on related formamides and pyridinyl compounds to establish a robust framework for safe handling, from personal protective equipment selection to disposal.

Understanding the Hazard Profile: An Evidence-Based Approach

Given these potential hazards, this compound should be handled with caution, assuming it may exhibit similar toxicological properties. The pyridine moiety also warrants consideration, although in this context, the formamide group is the primary driver of the safety protocol.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, with the rationale rooted in the potential hazards of formamide-like compounds.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical splash goggles meeting NIOSH or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Formamides are known to cause eye irritation[3]. This combination provides robust protection against splashes and airborne droplets.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).To prevent skin contact, as formamides can cause skin irritation and may be absorbed through the skin[3]. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your hands[4]. Dispose of contaminated gloves as hazardous waste[4].
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood or if there is a potential for generating aerosols or vapors. The specific cartridge type should be selected based on the potential airborne concentration and in consultation with a safety professional.Inhalation of formamide vapors can cause respiratory tract irritation[3]. Engineering controls like a fume hood are the primary line of defense.
Protective Clothing A laboratory coat is mandatory. For larger quantities or procedures with a high splash potential, a chemical-resistant apron or suit should be worn.To protect skin and personal clothing from contamination. Contaminated clothing should be removed immediately and laundered before reuse[3].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Pre-Operational Protocol
  • Information and Training: All personnel handling the compound must be familiar with its potential hazards and the procedures outlined in this guide.

  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure[5].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[3]. Have appropriate spill cleanup materials on hand.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Aliquotting and Transfer: Use caution to avoid generating aerosols. If the compound is a solid, handle it in a way that minimizes dust formation.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][6].

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the material.

  • Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal[7].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan: A Commitment to Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with the same rigor as its use.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container[5].

  • Disposal Route: This material and its container must be disposed of as hazardous waste in accordance with local, regional, and national regulations[8]. Do not empty into drains [8].

  • Container Management: Ensure waste containers are kept tightly closed and are stored in a designated, safe location pending pickup by a licensed waste disposal contractor[6].

Visualizing the Workflow: A Step-by-Step Safety Protocol

The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_info Review Hazards & Procedures prep_area Designate Work Area (Fume Hood) prep_info->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_transfer Aliquot & Transfer with Care prep_ppe->handle_transfer handle_storage Store in a Cool, Dry, Ventilated Area handle_transfer->handle_storage spill Manage Spills handle_transfer->spill If spill occurs exposure First Aid (Eyes/Skin) handle_transfer->exposure If exposure occurs dispose_waste Collect in Hazardous Waste Container handle_transfer->dispose_waste handle_storage->dispose_waste dispose_pickup Arrange for Licensed Disposal dispose_waste->dispose_pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Pyridin-2-ylmethyl-formamide
Reactant of Route 2
Reactant of Route 2
N-Pyridin-2-ylmethyl-formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.